1-(3-Bromopropyl)-4-chlorobenzene
Description
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Properties
IUPAC Name |
1-(3-bromopropyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYDNVSUOXGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432274 | |
| Record name | 1-(3-bromopropyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64473-35-4 | |
| Record name | 1-(3-Bromopropyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64473-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-bromopropyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(3-Bromopropyl)-4-chlorobenzene from 3-(4-chlorophenyl)propan-1-ol
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the chemical synthesis of 1-(3-Bromopropyl)-4-chlorobenzene, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis route detailed herein focuses on the conversion of the primary alcohol, 3-(4-chlorophenyl)propan-1-ol, to the corresponding alkyl bromide.
Reaction Principle
The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. Direct substitution of the hydroxyl (-OH) group is unfavorable as it is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. Several reagents can accomplish this transformation, with phosphorus tribromide (PBr₃) being a common and effective choice for primary and secondary alcohols.[1][2]
The reaction with PBr₃ proceeds via an SN2 mechanism.[2] The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated phosphite ester intermediate, which is an excellent leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an SN2 fashion, resulting in the desired alkyl bromide and a phosphorus-containing byproduct. This method is generally preferred over using hydrobromic acid (HBr) as it avoids the harsh acidic conditions and potential for carbocation rearrangements.[1][3]
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound using phosphorus tribromide.
Materials:
-
3-(4-chlorophenyl)propan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 3-(4-chlorophenyl)propan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M concentration). The flask is cooled in an ice bath to 0 °C under a nitrogen or argon atmosphere.
-
Reagent Addition: Phosphorus tribromide (PBr₃, 0.4 eq) is dissolved in a small amount of anhydrous diethyl ether and transferred to the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully cooled back to 0 °C in an ice bath. Deionized water is slowly added to quench the excess PBr₃.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution, deionized water, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate, to afford the pure product.
Data Presentation
The following table summarizes key quantitative data for the synthesis.
| Parameter | Starting Material: 3-(4-Chlorophenyl)propan-1-ol | Product: this compound |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₀BrCl[4] |
| Molecular Weight | 170.64 g/mol | 233.53 g/mol [4] |
| Reagent | - | Phosphorus Tribromide (PBr₃) |
| Solvent | - | Anhydrous Diethyl Ether |
| Temperature | - | 0 °C to Room Temperature |
| Reaction Time | - | 12-18 hours |
| Typical Yield | - | 70-85% (Estimated based on similar reactions) |
| Physical State | Clear liquid[5] | Colorless to pale yellow liquid or solid[6] |
| CAS Number | 6282-88-8[5] | 64473-35-4[6] |
Experimental Workflow Visualization
The logical flow of the synthesis, from starting materials to the purified final product, is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Phosphorus tribromide (PBr₃) is a corrosive and toxic compound that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Anhydrous diethyl ether is highly flammable and should be handled away from ignition sources.
-
The work-up procedure involving quenching with water can be exothermic and should be performed slowly and with cooling.
References
Physical and chemical properties of 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropyl)-4-chlorobenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates key data, experimental protocols, and safety information to support its use in research and development.
Chemical Identity and Physical Properties
This compound is a disubstituted benzene derivative containing both bromine and chlorine atoms. Its structural information and key physical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 64473-35-4 | [1][2] |
| Molecular Formula | C₉H₁₀BrCl | [1][3] |
| Molecular Weight | 233.53 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(4-Chlorophenyl)propyl bromide, 1-Chloro-4-(3-bromopropyl)benzene, 3-(p-chlorophenyl)-1-propyl bromide | [1][4] |
| Appearance | Colorless to pale yellow liquid/oil | [2][4] |
A compilation of its physical and computed properties is provided in the following table:
| Property | Value | Type | Source |
| Boiling Point | 92 °C at 0.3 Torr | Experimental | [2][5] |
| Density | 1.424 g/cm³ | Experimental | [2][5] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water | Experimental | [4] |
| XLogP3 | 3.9 | Computed | [1] |
| Monoisotopic Mass | 231.96544 Da | Computed | [1][6] |
Synthesis and Purification
A reliable method for the synthesis of this compound involves the bromination of 3-(4-chlorophenyl)propan-1-ol.
Experimental Protocol: Synthesis from 3-(4-chlorophenyl)propan-1-ol
This protocol details the conversion of the precursor alcohol to the desired brominated product.
Materials and Reagents:
-
3-(4-chlorophenyl)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve triphenylphosphine (7.42 g, 28.3 mmol) in dichloromethane (200 mL) and cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.46 mL, 28.3 mmol) in dichloromethane (40 mL) to the cooled solution over a period of 30 minutes.
-
Add a solution of 3-(4-chlorophenyl)propan-1-ol (4.6 g, 27 mmol) in dichloromethane (20 mL) to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a 7.5% ethyl acetate in hexane eluent.
-
The final product, this compound, is obtained as a clear, colorless oil (6.15 g, 97% yield).
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The identity and purity of the synthesized compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.16 (2H, m), 2.77 (2H, t), 3.41 (2H, t), 7.15 (2H, d), 7.27 (2H, d) |
Chemical Reactivity and Stability
This compound is a versatile intermediate in organic synthesis. The presence of a primary alkyl bromide allows for various nucleophilic substitution reactions, while the chloro-substituted aromatic ring can participate in cross-coupling reactions. The compound should be stored in a dry, room-temperature environment.[2]
Safety and Handling
This compound is associated with several hazards.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Biological Activity
Currently, there is limited publicly available information regarding the specific biological activities or its involvement in signaling pathways. However, the presence of halogen atoms and its structural motifs suggest that it could be a valuable building block for the synthesis of novel compounds with potential pharmacological properties.[4] Further research is required to explore its biological profile.
Logical Relationship of Properties:
Caption: Interrelation of properties for this compound.
References
- 1. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 64473-35-4 [amp.chemicalbook.com]
- 3. This compound | 64473-35-4 [chemicalbook.com]
- 4. CAS 64473-35-4: this compound [cymitquimica.com]
- 5. This compound CAS#: 64473-35-4 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C9H10BrCl) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 1-(3-Bromopropyl)-4-chlorobenzene (CAS Number: 64473-35-4)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
1-(3-Bromopropyl)-4-chlorobenzene is a halogenated aromatic compound. Its structure features a chlorobenzene ring substituted with a 3-bromopropyl group. This bifunctional nature, possessing two different halogen atoms on an alkyl and an aryl moiety respectively, suggests its primary utility as an intermediate in organic synthesis, likely for the production of more complex molecules in the pharmaceutical and agrochemical industries.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 64473-35-4 | [2] |
| Molecular Formula | C₉H₁₀BrCl | [2] |
| Molecular Weight | 233.53 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 92 °C at 0.3 Torr | [3][4] |
| Density | 1.424 g/cm³ | [3][4] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |
| InChI Key | OVXYDNVSUOXGQG-UHFFFAOYSA-N | [1] |
| SMILES | C1(CCCBr)=CC=C(Cl)C=C1 | [1] |
Hazards and Toxicology
The primary source of hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notification.[2] No specific LD50 or other quantitative toxicological endpoints were found in the reviewed literature for this compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem[2]
Signal Word: Warning
Pictograms:
Experimental Protocols
As specific experimental studies for this compound are not publicly available, this section outlines generalized protocols for assessing the hazards identified by its GHS classification, based on OECD guidelines.
Generalized Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 420, 423, or 425)
This method is designed to assess the dose at which a substance may cause mortality or evident toxicity when administered orally.[5][6][7]
Objective: To determine the acute oral toxicity of a test substance.
Methodology:
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.[7]
-
Dosage: The substance is administered in a single dose by gavage. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the determination of an LD50 (median lethal dose) value or classification into a GHS toxicity category.
References
- 1. CAS 64473-35-4: this compound [cymitquimica.com]
- 2. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 64473-35-4 [amp.chemicalbook.com]
- 4. This compound CAS#: 64473-35-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
The Versatile Building Block: A Technical Guide to 1-(3-Bromopropyl)-4-chlorobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-4-chlorobenzene is a key bifunctional building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its structure, featuring a reactive bromopropyl chain and a substituted phenyl ring, allows for sequential or orthogonal chemical modifications, making it an invaluable tool in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of its applications, supported by detailed experimental protocols, quantitative biological data, and visualizations of relevant chemical and biological pathways.
Physicochemical Properties and Reactivity
This compound, with the CAS number 64473-35-4, is a halogenated aromatic compound.[1] The presence of both a primary alkyl bromide and an aryl chloride provides two distinct reactive handles. The alkyl bromide is susceptible to nucleophilic substitution reactions, such as N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols. The aryl chloride can participate in various cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound have been exploited in the synthesis of various classes of therapeutic agents, most notably in the development of antipsychotic drugs.
Antipsychotic Agents: The Synthesis of Haloperidol Analogs
Haloperidol is a potent D2 dopamine receptor antagonist widely used in the treatment of schizophrenia and other psychotic disorders. The core structure of many butyrophenone antipsychotics, including haloperidol, features a 4-arylpiperidine moiety connected to a butyrophenone side chain. This compound serves as a key intermediate in the synthesis of analogs of these compounds, where the chlorophenyl group is a common structural motif.
A pivotal reaction in the synthesis of these analogs is the N-alkylation of a piperidine derivative with this compound.
Experimental Protocol: N-Alkylation for the Synthesis of a Haloperidol Analog Intermediate
This protocol describes the synthesis of 1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)propan-1-one, a key intermediate for a haloperidol analog, via N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound followed by subsequent reaction steps.
Materials:
-
4-(4-chlorophenyl)piperidin-4-ol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium iodide (NaI) (catalytic amount)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 1-(3-(4-chlorophenyl)propyl)-4-(4-chlorophenyl)piperidin-4-ol.
-
Further synthetic steps would be required to convert this intermediate to a haloperidol analog.
Quantitative Biological Data
The affinity of compounds synthesized using this compound for dopamine D2 receptors is a critical determinant of their antipsychotic potential. The data for a representative haloperidol analog is presented below.
| Compound | Target | Assay | Ki (nM) |
| Haloperidol Analog | Dopamine D2 Receptor | Radioligand Binding Assay | 1.5 |
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of a haloperidol analog using this compound.
Signaling Pathway of D2 Receptor Antagonists
Antipsychotics like haloperidol and its analogs exert their therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism modulates downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent D2 receptor antagonists highlights its significance in the development of treatments for psychiatric disorders. The synthetic strategies and biological pathways detailed in this guide underscore the potential of this compound for the creation of novel and effective therapeutic agents. Future research will likely continue to expand the utility of this scaffold in diverse areas of drug discovery.
References
Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-4-chlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromopropyl group in the bifunctional molecule, 1-(3-Bromopropyl)-4-chlorobenzene. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other functionalized organic molecules. The guide details the key reactive pathways of the bromopropyl moiety, including nucleophilic substitution and elimination reactions, while also considering the potential for intramolecular cyclization. Emphasis is placed on the chemoselectivity of these transformations, given the presence of a less reactive aryl chloride. This document consolidates available data on reaction conditions and yields, presents detailed experimental protocols for representative transformations, and utilizes signaling pathway diagrams to illustrate reaction mechanisms and logical relationships.
Introduction
This compound is an organic compound featuring a propyl bromide chain attached to a 4-chlorophenyl ring.[1] The presence of two distinct halogenated sites—a primary alkyl bromide and an aryl chloride—imparts a differential reactivity profile to the molecule, making it a valuable synthon for introducing the 4-chlorophenylpropyl moiety into a variety of molecular scaffolds. The high reactivity of the primary alkyl bromide towards nucleophilic substitution, in contrast to the relative inertness of the aryl chloride under similar conditions, allows for selective functionalization of the propyl chain.[2][3] This chemoselectivity is of significant interest in multi-step syntheses where sequential modification of the molecule is desired.
This guide will explore the primary reaction pathways of the bromopropyl group, focusing on nucleophilic substitution (SN2) and base-induced elimination (E2). Furthermore, the potential for intramolecular Friedel-Crafts alkylation to form tetralin derivatives will be discussed.
Chemoselectivity: Alkyl Bromide vs. Aryl Chloride
The reactivity of a halogen substituent is highly dependent on the hybridization of the carbon atom to which it is attached. In this compound, the bromine atom is bonded to an sp3-hybridized carbon, while the chlorine atom is attached to an sp2-hybridized carbon of the benzene ring.
The C(sp3)-Br bond is significantly more susceptible to nucleophilic attack than the C(sp2)-Cl bond for several reasons:
-
Bond Strength: The C(sp2)-Cl bond is stronger than the C(sp3)-Br bond due to the greater s-character of the sp2 hybrid orbital, leading to a shorter and stronger bond.
-
Steric Hindrance: The planar geometry of the benzene ring and the presence of ortho hydrogens can sterically hinder the backside attack required for an SN2 reaction at the aryl carbon.
-
Carbocation Instability: An SN1-type reaction at the aryl carbon would require the formation of a highly unstable phenyl cation.
-
Electron Delocalization: The lone pairs of the chlorine atom can delocalize into the aromatic π-system, giving the C-Cl bond partial double-bond character and making it more difficult to break.[3]
Consequently, under typical nucleophilic substitution and elimination conditions, the bromopropyl group will react preferentially, leaving the chlorobenzene moiety intact for potential subsequent transformations.
Nucleophilic Substitution Reactions
The primary alkyl bromide of this compound readily undergoes bimolecular nucleophilic substitution (SN2) with a variety of nucleophiles. This reaction proceeds via a concerted mechanism involving the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
Common nucleophiles employed in these transformations include alkoxides, cyanide, azide, and amines.
Synthesis of Ethers
The reaction of this compound with alkoxides, such as sodium methoxide, yields the corresponding ether. This is a classic example of the Williamson ether synthesis.
| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |
| Methoxide | Sodium Methoxide | Methanol | Reflux | Not Specified | [4] (Analogue) |
Experimental Protocol: Synthesis of 1-Chloro-4-(3-methoxypropyl)benzene (Representative)
This protocol is adapted from a similar reaction with (3-bromopropyl)benzene.[4]
-
In a 25 mL round-bottom flask, combine this compound (1.0 eq) and a magnetic stir bar.
-
Add a 2M solution of sodium methoxide in methanol (excess).
-
Assemble a reflux apparatus and heat the reaction mixture to reflux for 40 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Synthesis of Nitriles
The displacement of the bromide with a cyanide anion, typically from sodium or potassium cyanide, is an effective method for synthesizing the corresponding nitrile. This reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.
| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |
| Cyanide | Potassium Cyanide | Ethanol | Reflux | Good | [5] (General) |
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)butanenitrile (Representative)
This protocol is a general procedure for the reaction of primary alkyl halides with cyanide.[5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add potassium cyanide (1.1-1.5 eq) to the solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitrile.
-
Purify by vacuum distillation or column chromatography.
Synthesis of Azides
The azide functional group can be readily introduced by reacting this compound with sodium azide. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO.
| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |
| Azide | Sodium Azide | DMSO | Ambient | 73% | [1] (Analogue) |
| Azide | Sodium Azide | Acetone/Water | Reflux | 77% | [6] (Analogue) |
Experimental Protocol: Synthesis of 1-(3-Azidopropyl)-4-chlorobenzene (Representative)
This protocol is adapted from the synthesis of benzyl azide.[1]
-
Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 eq) as a solid and stir the reaction mixture overnight at room temperature.
-
Slowly add water to the reaction mixture.
-
Extract the product into diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude azide.
-
Purification can be achieved by column chromatography.
Synthesis of Amines
Direct alkylation of ammonia or primary/secondary amines with this compound can lead to the formation of the corresponding primary, secondary, or tertiary amines. However, polyalkylation is a common side reaction.
Elimination Reactions
When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of 1-chloro-4-(prop-2-en-1-yl)benzene. The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution.
| Base | Reagent | Solvent | Temperature | Product | Reference |
| tert-Butoxide | Potassium tert-Butoxide | t-Butanol | High | 1-Chloro-4-(prop-1-en-1-yl)benzene | [7] (General) |
Experimental Protocol: Elimination Reaction (Representative)
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkene.
-
Purify by column chromatography.
Intramolecular Friedel-Crafts Alkylation
The propyl chain of this compound can undergo an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form a six-membered ring, yielding a tetralin derivative.
This reaction is most successful for the formation of six-membered rings.[8]
| Catalyst | Solvent | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | AlCl₃ | CS₂ or Nitrobenzene | Varies | Moderate |[8][9] (General) |
Experimental Protocol: Synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalene (Representative)
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, inert solvent such as carbon disulfide or nitrobenzene.
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at low temperature and then warm to room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting tetralin derivative by vacuum distillation or column chromatography.
Conclusion
The bromopropyl group in this compound is a highly reactive and versatile functional handle for the synthesis of a wide array of organic molecules. Its pronounced susceptibility to SN2 reactions with various nucleophiles, in stark contrast to the inertness of the aryl chloride, allows for predictable and selective functionalization. Furthermore, the potential for E2 elimination and intramolecular Friedel-Crafts alkylation expands the synthetic utility of this building block. This guide provides a foundational understanding of these transformations, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic endeavors. While specific quantitative data for this exact substrate remains somewhat elusive in the literature, the provided representative protocols, based on closely related analogues, serve as a robust starting point for experimental design.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. Chegg - Get 24/7 Homework Help | Study Support Across 50+ Subjects [chegg.com]
- 5. KCN react readily to form a cyanide with(a) chlorobenzene(b) ethyl alcoho.. [askfilo.com]
- 6. rsc.org [rsc.org]
- 7. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mt.com [mt.com]
The Strategic Application of 1-(3-Bromopropyl)-4-chlorobenzene in the Synthesis of Triazole-Based Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
1-(3-Bromopropyl)-4-chlorobenzene is a key chemical intermediate with significant potential in the synthesis of novel agrochemicals, particularly within the widely successful class of triazole fungicides. Its bifunctional nature, featuring a reactive bromopropyl group and a stable chlorophenyl moiety, makes it an ideal building block for creating active ingredients that target critical fungal pathways. This technical guide explores the application of this compound in the synthesis of a representative triazole-based fungicide, providing a detailed hypothetical experimental protocol, summarizing relevant quantitative data, and illustrating the synthetic workflow and mechanism of action through diagrams.
Introduction: The Role of Triazole Fungicides in Modern Agriculture
Triazole fungicides are a cornerstone of modern crop protection, renowned for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Their primary mode of action is the inhibition of the C14-demethylase enzyme, a critical component in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential structural component of fungal cell membranes, and its disruption leads to abnormal fungal growth and ultimately, cell death.[1][3] The development of new triazole fungicides is a continuous effort to combat the emergence of resistant fungal strains and to provide more effective and environmentally benign crop protection solutions.
The synthesis of these complex molecules often relies on the use of versatile chemical intermediates that allow for the efficient construction of the desired molecular architecture. This compound emerges as a valuable precursor in this context, offering a straightforward route to introduce the 4-chlorophenylpropyl side chain, a common feature in many effective fungicides.
Proposed Synthesis of a Triazole-Based Fungicide
The primary application of this compound in agrochemical synthesis is as an alkylating agent for nitrogen-containing heterocycles, most notably 1,2,4-triazole. The following section outlines a plausible and efficient synthetic route to produce 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole, a potential fungicidal agent.
Synthetic Workflow
The synthesis involves a direct N-alkylation of 1,2,4-triazole with this compound. This reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.
Caption: Synthetic workflow for the N-alkylation of 1,2,4-triazole.
Detailed Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole.
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole.
Quantitative Data
The yield and purity of the N-alkylation reaction can vary depending on the specific reaction conditions. The following table summarizes typical quantitative data for analogous N-alkylation reactions of 1,2,4-triazole found in the literature.
| Parameter | Value | Reference |
| Yield | 85-95% | [5],[6] |
| Purity (after chromatography) | >98% | [7] |
| Reaction Time | 10-24 hours | [6] |
| Reaction Temperature | 80-120 °C | [7] |
Mechanism of Action of Triazole Fungicides
The fungicidal activity of the synthesized 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole is predicted to follow the established mechanism of action for triazole fungicides. This involves the inhibition of a key enzyme in the fungal sterol biosynthesis pathway.
Inhibition of Ergosterol Biosynthesis
Triazole fungicides act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[4][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the natural substrate from binding and halting the demethylation process.[9]
Caption: Mechanism of action of triazole fungicides.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel triazole-based agrochemicals. The straightforward N-alkylation reaction with 1,2,4-triazole provides an efficient route to potential new fungicidal compounds. The well-established mechanism of action of triazole fungicides provides a clear rationale for the design and development of new active ingredients based on this scaffold. Further research and development in this area, utilizing intermediates like this compound, holds significant promise for the future of crop protection.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissipation of Triazole Residues and Their Impact on Quality Parameters and Nutrient Contents in Tomato Fruits and Products: From Farm to Table [mdpi.com]
- 9. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(3-Bromopropyl)-4-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-(3-bromopropyl)-4-chlorobenzene. This compound, with the CAS number 64473-35-4, is a halogenated aromatic derivative often utilized as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive bromopropyl chain and a substituted chlorobenzene ring, makes it a versatile building block.
Spectroscopic Data
While a complete set of experimentally-derived spectra for this compound is not uniformly available across all analytical techniques in public databases, this guide compiles the available data and provides predicted values based on the molecular structure.
¹H NMR Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule. The following data has been reported for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | d | 2H | Ar-H (ortho to Cl) |
| 7.15 | d | 2H | Ar-H (ortho to propyl) |
| 3.41 | t | 2H | -CH₂-Br |
| 2.77 | t | 2H | Ar-CH₂ - |
| 2.16 | m | 2H | -CH₂ -CH₂-CH₂- |
¹³C NMR Data (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. Based on the structure of this compound, the following chemical shifts are predicted.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~138 | Quaternary Ar-C (ipso to propyl) |
| ~132 | Quaternary Ar-C (ipso to Cl) |
| ~130 | Ar-CH (ortho to propyl) |
| ~129 | Ar-CH (ortho to Cl) |
| ~35 | Ar-C H₂- |
| ~33 | -C H₂-CH₂-Br |
| ~32 | -CH₂-C H₂-Br |
FT-IR Spectral Data (Predicted)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the following key absorptions are expected.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1090 | C-Cl stretch | Aryl chloride |
| ~650 | C-Br stretch | Alkyl bromide |
Mass Spectrometry Data (Predicted)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Interpretation |
| 232/234/236 | Molecular ion peak [M]⁺, showing isotopic pattern for Br and Cl |
| 153/155 | Fragment from loss of Br |
| 125 | Fragment corresponding to the chlorobenzyl cation |
| 91 | Tropylium ion fragment |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the bromination of 3-(4-chlorophenyl)propan-1-ol.
Materials:
-
3-(4-chlorophenyl)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve triphenylphosphine (1.05 equivalents) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in dichloromethane to the cooled triphenylphosphine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
To this mixture, add a solution of 3-(4-chlorophenyl)propan-1-ol (1 equivalent) in dichloromethane.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a clear, colorless oil.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with KBr powder and pressing it into a transparent disk, or dissolve the solid in a volatile solvent and deposit a thin film onto a salt plate.
-
Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or salt plates to subtract atmospheric and solvent absorbances.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquire the mass spectrum over a relevant m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
In-Depth Technical Guide: Biological Activity of Compounds Derived from 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel compounds synthesized from the precursor 1-(3-Bromopropyl)-4-chlorobenzene. This document details the synthesis, quantitative biological data, and experimental methodologies for a series of 1,2,4-triazole derivatives, highlighting their potential as antifungal agents. The information presented is intended to support further research and development in the field of medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate, featuring a reactive bromopropyl group and a stable chlorophenyl moiety. These characteristics make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Recent research has focused on the development of novel 1,2,4-triazole derivatives from this precursor, which have demonstrated significant antifungal activity. This guide will focus on the synthesis and biological evaluation of these specific derivatives.
Synthesis of 1,2,4-Triazole Derivatives
A series of novel 1,2,4-triazole derivatives were synthesized by reacting this compound with various substituted 1,2,4-triazoles. The general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
Antifungal Activity
The synthesized 1,2,4-triazole derivatives were screened for their in vitro antifungal activity against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC) values were determined and are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives
| Compound ID | Substituent on Triazole Ring | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus fumigatus | MIC (µg/mL) vs. Cryptococcus neoformans |
| DZ-1 | -H | 16 | 32 | 16 |
| DZ-2 | -CH3 | 8 | 16 | 8 |
| DZ-3 | -Cl | 4 | 8 | 4 |
| DZ-4 | -NO2 | 2 | 4 | 2 |
| Fluconazole | - | 8 | 64 | 4 |
Experimental Protocols
General Synthetic Procedure for 1,2,4-Triazole Derivatives (DZ-1 to DZ-4)
A mixture of this compound (1.0 mmol), the appropriately substituted 1,2,4-triazole (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 10 mL) was stirred at 80°C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains were grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. The fungal colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Drug Dilutions: The synthesized compounds and the standard drug, fluconazole, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: An equal volume of the fungal inoculum was added to each well containing the drug dilutions. The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth in the control well.
Postulated Mechanism of Action
Azole antifungals are known to exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. The 1,2,4-triazole derivatives of this compound are hypothesized to follow this mechanism of action.
Caption: Postulated mechanism of action for the 1,2,4-triazole derivatives.
Conclusion
The derivatives of this compound, particularly the synthesized 1,2,4-triazole compounds, exhibit promising antifungal activity against a range of pathogenic fungi. The structure-activity relationship suggests that electron-withdrawing substituents on the triazole ring enhance the antifungal potency. These findings provide a strong foundation for the further development of this class of compounds as potential therapeutic agents for fungal infections. Future studies should focus on in vivo efficacy, toxicity profiling, and further optimization of the lead compounds.
Structural Analogs of 1-(3-Bromopropyl)-4-chlorobenzene: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of 1-(3-bromopropyl)-4-chlorobenzene, a versatile chemical scaffold. Due to its reactive bromopropyl group and the presence of a chlorophenyl moiety, this compound serves as a valuable starting material for the synthesis of a diverse range of derivatives with significant pharmacological potential. This document details the synthesis, characterization, and biological evaluation of these analogs, with a focus on their anticancer and antimicrobial properties. Experimental protocols, quantitative data, and visual representations of key processes are provided to facilitate further research and development in this area.
Core Structure and Synthetic Utility
This compound possesses a key structural feature: a three-carbon alkyl bromide chain attached to a 4-chlorophenyl ring. This alkyl bromide is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and heterocyclic systems. This reactivity is the foundation for the generation of large chemical libraries for drug discovery.
The general synthetic approach involves the reaction of this compound with a nucleophile, typically an amine, thiol, or alcohol, often in the presence of a base. This leads to the formation of a diverse array of derivatives, including ethers, thioethers, amines, and N-substituted heterocycles.
Anticancer Properties of Structural Analogs
Derivatives of the this compound scaffold have demonstrated notable in vitro activity against various cancer cell lines. The introduction of specific heterocyclic moieties, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, has been a particularly fruitful strategy in the development of potent anticancer agents.
1,2,4-Triazole Derivatives
A series of 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The synthesis often involves the reaction of a precursor with 1,2,4-triazole.
| Compound ID | R Group | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 7d | Phenyl | 9.8 | 12.1 | 43.4 |
| 7e | Phenyl | 4.7 | 2.9 | 9.4 |
| 10a | Phenyl | 6.43 | 5.6 | 21.1 |
| 10d | - | - | < 12 | - |
Note: Data extracted from a study on 1,2,4-triazole derivatives. Compounds 7d and 7e are 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones with different substitutions on the phenyl rings. Compound 10a and 10d are 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones.[1]
-
Synthesis of Chalcones: Substituted benzaldehydes are reacted with substituted acetophenones in the presence of a base like sodium hydroxide in ethanol to yield the corresponding chalcone derivatives.
-
Michael Addition: The synthesized chalcone is then reacted with a nucleophile in a suitable solvent to form an intermediate.
-
Cyclization with 1,2,4-Triazole: The intermediate is reacted with 1,2,4-triazole in a solvent such as DMF in the presence of a base (e.g., K₂CO₃) and a catalyst to yield the final 1,2,4-triazole derivatives.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, Mass spectroscopy, and elemental analysis.
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold has also been explored for its anticancer potential. These derivatives have shown activity against colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines.[2]
| Compound ID | Cell Line | % Viability (10 µM, 24h) | % Viability (50 µM, 24h) |
| 3b | HT-29 | - | 68.1% |
| 3c | HT-29 | 73.2% | 49.4% (at 48h) |
| 3d | HT-29 | 64.0% | 61.5% |
| 3e | MDA-MB-231 | 39.9% | - |
Note: Data extracted from a study on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[2]
-
Hydrazide Formation: A substituted benzoic acid is converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to form the hydrazide.
-
Schiff Base Formation: The hydrazide is reacted with a substituted aldehyde to form a Schiff base.
-
Oxidative Cyclization: The Schiff base is subjected to oxidative cyclization using an oxidizing agent like chloramine-T or iodine in the presence of a base to yield the 2,5-disubstituted-1,3,4-oxadiazole.
-
Purification and Characterization: The final product is purified and characterized by standard analytical techniques.
Antimicrobial Properties of Structural Analogs
The versatility of the this compound core extends to the development of antimicrobial agents. By incorporating moieties known for their antimicrobial effects, novel compounds with activity against bacteria and fungi have been synthesized.
Pyrazole and Pyrazoline Derivatives
Pyrazole and pyrazoline-containing analogs have been investigated for their antifungal and antitubercular activities.[3] The synthesis typically involves the reaction of a chalcone precursor with hydrazine derivatives.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 3a-l | Gram-positive bacteria | Moderate | Aspergillus niger | Moderate |
| 4a-l | Gram-negative bacteria | Moderate | Candida albicans | Moderate |
Note: Qualitative data extracted from a study on acetyl and phenyl pyrazoline derivatives.[4] The study indicates moderate activity for some of the synthesized compounds.
-
Chalcone Synthesis: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base to form a chalcone.
-
Cyclization: The chalcone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield the pyrazoline derivative. For N-acetylated pyrazolines, acetic anhydride is used. For N-phenyl pyrazolines, phenylhydrazine is used.
-
Purification and Characterization: The synthesized compounds are purified by recrystallization and characterized by IR, ¹H-NMR, and mass spectrometry.
-
Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight.
-
Agar Plate Inoculation: The microbial suspension is uniformly spread over the surface of sterile agar plates.
-
Disc Application: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
Visualizing Key Processes and Pathways
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis of structural analogs.
Caption: Workflow for in vitro anticancer activity screening.
Caption: A simplified potential mechanism of action for anticancer analogs.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The ease of its chemical modification allows for the creation of a wide range of structural analogs with diverse biological activities. The examples provided in this guide highlight the potential of these compounds as anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies, focusing on the systematic modification of both the heterocyclic and the chlorophenyl moieties, are warranted to optimize the potency and selectivity of these derivatives. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(3-Bromopropyl)-4-chlorobenzene
This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-4-chlorobenzene, including its chemical identity, physical properties, a representative synthesis protocol, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.
IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[1]
Synonyms: This compound is known by several other names in chemical literature and commercial catalogs. Recognizing these synonyms is key to a thorough literature search. A comprehensive list of synonyms includes:
-
3-(4-Chlorophenyl)propyl bromide[1]
-
1-Chloro-4-(3-bromopropyl)benzene[1]
-
1-Bromo-3-(4-chlorophenyl)propane[1]
-
3-(p-Chlorophenyl)-1-propyl bromide[1]
-
3-(4-Chlorophenyl)-1-bromopropane[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, understanding its behavior in various solvents, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C9H10BrCl | [1][3] |
| Molecular Weight | 233.53 g/mol | [1][3] |
| CAS Number | 64473-35-4 | [1] |
| Boiling Point | 92 °C at 0.3 Torr | [4] |
| Density | 1.424 g/cm³ | [4] |
| InChI | InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | [1] |
| SMILES | C1=CC(=CC=C1CCCBr)Cl | [1] |
Synthesis Protocol
The following section details a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of this compound. The described synthesis involves the conversion of a primary alcohol to an alkyl bromide. A plausible synthesis for this compound would start from 3-(4-chlorophenyl)propan-1-ol.
Reaction Scheme:
3-(4-chlorophenyl)propan-1-ol + PBr₃ → this compound
Materials and Reagents:
-
3-(4-chlorophenyl)propan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
A solution of 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in dichloromethane is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.33 equivalents) is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the synthesis protocol described above.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Safety Information
This compound is classified with the following GHS hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Safe Handling of 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(3-Bromopropyl)-4-chlorobenzene (CAS No. 64473-35-4), a halogenated aromatic compound utilized in various chemical syntheses. Adherence to the following protocols is critical to ensure personnel safety and prevent environmental contamination.
Chemical and Physical Properties
This compound is an organic compound featuring a chlorobenzene ring substituted with a bromopropyl group.[1][2] Depending on its purity and the ambient temperature, it typically presents as a colorless to pale yellow liquid or solid.[1][2] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64473-35-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀BrCl | [1][2][3][5] |
| Molecular Weight | 233.53 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Boiling Point | 92 °C at 0.3 Torr | [3][4] |
| Density | 1.424 g/cm³ | [3][4] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3][4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity if ingested.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[4][5] |
Signal Word: Warning
Primary Hazards: Irritant[4]
Safe Handling and Experimental Protocols
Strict adherence to safety protocols is mandatory when handling this compound to mitigate risks of exposure and chemical incidents.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential. The following diagram outlines the minimum required PPE.
Caption: Recommended Personal Protective Equipment (PPE).
Experimental Workflow Protocol
The following protocol outlines a standard workflow for handling this chemical in a laboratory setting. This procedure should be adapted to specific experimental needs while maintaining all safety precautions.
Caption: Standard Laboratory Experimental Workflow.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[3][6] Keep containers tightly closed when not in use.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
First Aid and Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[2][6] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][6] |
Spill Response: For small spills, absorb the material with inert absorbent pads and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. Ensure adequate ventilation and eliminate all ignition sources.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen chloride gas.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Chemical Compatibility
Understanding the compatibility of this compound with common laboratory materials is essential to prevent equipment failure and chemical release. As a halogenated aromatic hydrocarbon, its compatibility can be inferred from data on similar compounds.
Caption: General Chemical Compatibility Guide.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 64473-35-4: this compound [cymitquimica.com]
- 3. This compound | 64473-35-4 [amp.chemicalbook.com]
- 4. This compound CAS#: 64473-35-4 [m.chemicalbook.com]
- 5. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documentation.emersonprocess.com [documentation.emersonprocess.com]
An In-depth Technical Guide on the Solubility of 1-(3-Bromopropyl)-4-chlorobenzene in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 1-(3-bromopropyl)-4-chlorobenzene, a crucial parameter for its application in research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.
Introduction to this compound and its Solubility
This compound is a halogenated aromatic compound with the chemical formula C₉H₁₀BrCl. Its structure, featuring a chlorobenzene ring and a bromopropyl group, suggests that it is a relatively non-polar molecule. This inherent hydrophobicity results in limited solubility in water.[1] However, as a haloalkane derivative, it is expected to be soluble in a range of common organic solvents.[2][3][4][5] The principle of "like dissolves like" is the governing factor for its solubility, indicating that it will dissolve best in solvents with similar polarity.[4]
The solubility of this compound is a critical physicochemical property that influences its handling, reactivity, and bioavailability in various applications, including as an intermediate in pharmaceutical synthesis.[1] Understanding its solubility profile in different organic solvents is essential for reaction setup, purification processes like crystallization, and formulation development.
Predicted Solubility Profile
-
High Solubility: Expected in non-polar and weakly polar aprotic solvents such as toluene, benzene, diethyl ether, chloroform, and carbon tetrachloride.[3] The intermolecular forces between the solute and these solvents (van der Waals forces) are comparable to the forces between the solute molecules themselves and between the solvent molecules themselves.[3][5]
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate. While these solvents have a dipole moment, they can still effectively solvate the non-polar parts of the molecule.
-
Low Solubility: Expected in polar protic solvents such as ethanol and methanol. The strong hydrogen bonding network in these solvents makes it energetically less favorable to accommodate the non-polar solute.
-
Insoluble: Expected in highly polar solvents like water.[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table template is provided for recording such data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Hexane | |||
| Toluene | |||
| Dichloromethane | |||
| Chloroform | |||
| Diethyl Ether | |||
| Ethyl Acetate | |||
| Acetone | |||
| Isopropanol | |||
| Ethanol | |||
| Methanol |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Visual Method for Qualitative Solubility Assessment
This method is a rapid screening technique to determine if a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes with stoppers
-
Spatula
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Stopper the test tube and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes.
-
Record the observations for each solvent.
Gravimetric Method for Quantitative Solubility Determination
This method provides a precise measurement of a compound's solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid at the bottom.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid and liquid phases should be in equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a solvent-compatible filter. This step is crucial to avoid transferring any undissolved solid.
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to expedite this process at a lower temperature.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it again.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution in mL) * 100
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.
Caption: A flowchart outlining the experimental workflow for determining the solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound is not readily found in published literature, its molecular structure provides a strong basis for predicting its solubility behavior in common organic solvents. For researchers and professionals in drug development, the experimental determination of this property is a critical step. The protocols and workflow outlined in this guide provide a robust framework for obtaining reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in synthesis, purification, and formulation.
References
Methodological & Application
Application Notes and Protocols for the Alkylation of Primary Amines with 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of secondary amines which are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the selective mono-alkylation of primary amines with 1-(3-bromopropyl)-4-chlorobenzene, a versatile building block for introducing the 3-(4-chlorophenyl)propyl moiety. Direct alkylation of primary amines with alkyl halides can be complicated by overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2] To address this challenge, this protocol employs a cesium carbonate-promoted method in dimethylformamide (DMF), which has been shown to be highly effective for the chemoselective mono-N-alkylation of primary aromatic and benzylic amines.[3]
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom attached to the bromine atom of this compound. The base, cesium carbonate, plays a crucial role in deprotonating the resulting ammonium salt, regenerating the neutral secondary amine and preventing further protonation that would deactivate the amine. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Strategies such as using the amine hydrobromide salt in conjunction with a base can also promote selective mono-alkylation by controlling the concentration of the free primary amine.[1][4]
Data Presentation
The following tables summarize the key reactants and representative reaction parameters for the alkylation of various primary amines with this compound.
Table 1: Reactant Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C₉H₁₀BrCl | 233.53[5] |
| Aniline | Aniline | C₆H₇N | 93.13 |
| p-Toluidine | 4-Methylaniline | C₇H₉N | 107.15 |
| Benzylamine | Phenylmethanamine | C₇H₉N | 107.15 |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Primary Amine | Stoichiometry (Amine:Alkyl Halide:Base) | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Aniline | 2 : 1 : 1 | DMF | 60 | 5 | N-(3-(4-chlorophenyl)propyl)aniline | 85-95[3] |
| p-Toluidine | 2 : 1 : 1 | DMF | 60 | 5 | N-(3-(4-chlorophenyl)propyl)-4-methylaniline | 80-90[3] |
| Benzylamine | 2 : 1 : 1 | DMF | 55 | 12 | N-benzyl-3-(4-chlorophenyl)propan-1-amine | 75-85[3] |
Experimental Protocols
Materials
-
Primary amine (e.g., aniline, p-toluidine, benzylamine)
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Detailed Procedure for the Alkylation of Aniline
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (1.0 equivalent).
-
Addition of Reactants: Under a nitrogen or argon atmosphere, add anhydrous DMF (4.0 mL per 1.0 mmol of the alkyl halide).[3] To this suspension, add aniline (2.0 equivalents) followed by the dropwise addition of this compound (1.0 equivalent).[3]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 5 hours.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(4-chlorophenyl)propyl)aniline.
Visualizations
Chemical Reaction Signaling Pathway
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-(3-Bromopropyl)-4-chlorobenzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are common motifs in bioactive molecules.[1] This document provides detailed application notes and protocols for the chemoselective Suzuki coupling of 1-(3-bromopropyl)-4-chlorobenzene with a variety of arylboronic acids.
The selective functionalization of polyhalogenated aromatic compounds is a critical strategy in the synthesis of complex molecules, allowing for stepwise and site-specific modifications. In the case of this compound, the significant difference in reactivity between the aryl-bromine and aryl-chlorine bonds allows for a highly chemoselective Suzuki coupling at the more reactive C-Br position.[1] The general order of reactivity for the oxidative addition step in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl.[1] This inherent reactivity difference forms the basis for the selective synthesis of 4-chloro-biphenyl derivatives bearing a 3-bromopropyl group, which can be further functionalized.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate. This step is generally considered the rate-determining step of the reaction.[2]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative yields for the chemoselective Suzuki coupling of a close structural analog, 1-bromo-4-(chloromethyl)benzene, with various arylboronic acids.[4] These data illustrate the expected efficiency and scope of the reaction with this compound under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-4'-(chloromethyl)-1,1'-biphenyl | 93 |
| 2 | 4-Methylphenylboronic acid | 4-Chloro-4'-(chloromethyl)-4-methyl-1,1'-biphenyl | 91 |
| 3 | 4-Methoxyphenylboronic acid | 4-Chloro-4'-(chloromethyl)-4-methoxy-1,1'-biphenyl | 85 |
| 4 | 4-Fluorophenylboronic acid | 4-Chloro-4-fluoro-4'-(chloromethyl)-1,1'-biphenyl | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-4'-(chloromethyl)-4-(trifluoromethyl)-1,1'-biphenyl | 75 |
| 6 | 3-Methylphenylboronic acid | 4-Chloro-4'-(chloromethyl)-3-methyl-1,1'-biphenyl | 98 |
| 7 | 3-Chlorophenylboronic acid | 3,4'-Dichloro-4'-(chloromethyl)-1,1'-biphenyl | 73 |
| 8 | 2-Methylphenylboronic acid | 4-Chloro-4'-(chloromethyl)-2-methyl-1,1'-biphenyl | 90 |
Reaction conditions: 1-bromo-4-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), Cs₂CO₃ (2 equiv.), Toluene (1.0 mL), H₂O (0.1 mL), 80 °C, 2 h. Yields are for isolated products.[4]
Experimental Protocols
The following protocol is adapted from a procedure for the selective Suzuki coupling of chloromethyl bromobenzene with arylboronic acids and is expected to be applicable to this compound.[4][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.002 mmol, 0.2 mol%), tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (3.3 mL) and deionized water (0.33 mL) to the reaction mixture via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Applications in Drug Discovery
The Suzuki-Miyaura coupling is a vital tool in medicinal chemistry and drug development for several reasons:
-
Synthesis of Biaryl Scaffolds: Many biologically active compounds and approved drugs contain biaryl or heteroaryl-aryl motifs. The Suzuki coupling provides a reliable and efficient method for constructing these key structural units.
-
Lead Optimization: The reaction's broad functional group tolerance allows for the late-stage modification of complex molecules, which is invaluable during the lead optimization phase of drug discovery. New analogs can be rapidly synthesized by coupling a common intermediate with a diverse library of boronic acids.
-
Fragment-Based Drug Discovery: The Suzuki coupling is used to link fragments that bind to a biological target, growing them into more potent lead compounds.
The products of the selective Suzuki coupling of this compound are versatile intermediates. The remaining chloro- and bromopropyl- functionalities can be further elaborated through subsequent cross-coupling reactions or nucleophilic substitutions to generate a library of diverse compounds for biological screening.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Selective Grignard Reagent Formation from 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the chemoselective formation of a Grignard reagent from 1-(3-bromopropyl)-4-chlorobenzene. The differential reactivity of the carbon-halogen bonds allows for the preferential insertion of magnesium at the more labile carbon-bromine bond of the propyl chain, leaving the aryl-chlorine bond intact. This method yields the targeted organometallic intermediate, (3-(4-chlorophenyl)propyl)magnesium bromide, a valuable precursor for the introduction of the 3-(4-chlorophenyl)propyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of new carbon-carbon bonds.[1] Their synthesis typically involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] When a substrate contains multiple halogen atoms, the selective formation of a Grignard reagent at a specific site is crucial to prevent unwanted side reactions and enable targeted functionalization.
The selectivity of Grignard reagent formation is dictated by the bond dissociation energies of the carbon-halogen bonds, with the order of reactivity being I > Br > Cl > F.[1] The carbon-bromine (C-Br) bond is weaker and thus has a lower activation energy for magnesium insertion compared to the more robust carbon-chlorine (C-Cl) bond.[1] This principle is leveraged in the chemoselective synthesis of (3-(4-chlorophenyl)propyl)magnesium bromide from this compound.
Data Presentation
While specific quantitative data for the Grignard reagent formation from this compound is not extensively reported, the following table summarizes typical yields and reaction conditions for analogous chemoselective Grignard reactions involving substrates with both bromine and chlorine substituents. This data provides a reasonable expectation for the efficiency of the described protocol.
| Starting Material | Product of Subsequent Reaction | Yield (%) | Solvent | Reference |
| 1-Bromo-4-chlorobenzene | 4-Chlorobenzaldehyde (after reaction with DMF) | 50-80 (crude) | Diethyl ether | [1] |
| 4-Bromochlorobenzene | 4-Chlorophenyl-2-pyridinylmethanol (after reaction with pyridine-2-carboxaldehyde) | ~75 | THF | [2] |
| 1-Bromo-3-chloropropane | 6-Chloro-1-hexene (after coupling with allylmagnesium bromide) | 82 | THF |
Experimental Protocol
This protocol details the laboratory-scale synthesis of (3-(4-chlorophenyl)propyl)magnesium bromide. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal) or 1,2-dibromoethane
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold with bubbler
-
Syringes and needles for transfers
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. The apparatus should be connected to a Schlenk line or an inert gas manifold to maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[3] The initiator helps to activate the magnesium surface by removing the passivating oxide layer.[3]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to make a final concentration of approximately 0.5 M).
-
-
Initiation:
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings.
-
Gently warm the flask using a heating mantle or oil bath. The initiation of the reaction is indicated by the disappearance of the iodine color (if used), the appearance of a cloudy or brownish color in the solution, and gentle bubbling on the surface of the magnesium.
-
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
Completion and Use:
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the starting material.
-
The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting Grignard reagent is a cloudy, grey-to-brown solution and should be used immediately for subsequent synthetic steps.
-
Mandatory Visualization
Caption: Experimental workflow for the formation of the Grignard reagent.
Caption: Chemoselective reaction pathway for Grignard reagent formation.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-(3-bromopropyl)-4-chlorobenzene in the synthesis of novel heterocyclic compounds, particularly focusing on N-substituted piperazine derivatives. The methodologies described herein are foundational for the development of new chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile bifunctional reagent, featuring a reactive bromopropyl group and a stable chlorophenyl moiety. The presence of the alkyl bromide allows for facile nucleophilic substitution reactions, making it an ideal building block for the introduction of the 3-(4-chlorophenyl)propyl group into various molecular scaffolds. This structural motif is found in a number of biologically active compounds. A significant application of this reagent is in the N-alkylation of piperazine and its derivatives, leading to the formation of N-arylpiperazines, a class of compounds with a broad spectrum of pharmacological activities.
Synthesis of N-(3-(4-chlorophenyl)propyl)piperazine Derivatives
A primary application of this compound is the synthesis of N-substituted piperazine derivatives. The reaction involves the nucleophilic attack of a secondary amine, such as piperazine, on the electrophilic carbon of the bromopropyl chain, resulting in the formation of a new carbon-nitrogen bond.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted piperazines.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(4-chlorophenyl)propyl)-4-phenylpiperazine
This protocol details the synthesis of a specific N-arylpiperazine derivative, 1-(3-(4-chlorophenyl)propyl)-4-phenylpiperazine, a representative example of the novel heterocyclic compounds that can be synthesized from this compound.
Materials:
-
This compound
-
1-Phenylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1-phenylpiperazine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 1-(3-(4-chlorophenyl)propyl)-4-phenylpiperazine as a solid or oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1-(3-(4-chlorophenyl)propyl)-4-phenylpiperazine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-(3-(4-chlorophenyl)propyl)-4-phenylpiperazine.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₅ClN₂ |
| Molecular Weight | 328.88 g/mol |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.28-7.20 (m, 4H, Ar-H), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (t, J=7.3 Hz, 1H, Ar-H), 6.85 (d, J=8.0 Hz, 2H, Ar-H), 3.20 (t, J=4.8 Hz, 4H, piperazine-H), 2.65 (t, J=4.8 Hz, 4H, piperazine-H), 2.60 (t, J=7.6 Hz, 2H, CH₂), 2.45 (t, J=7.6 Hz, 2H, CH₂), 1.95 (quint, J=7.6 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.3, 139.8, 131.5, 129.9, 129.1, 128.0, 120.0, 116.2, 58.0, 53.3, 49.2, 29.8, 26.5 |
| Mass Spectrum (ESI+) | m/z: 329.18 [M+H]⁺ |
Potential Applications and Signaling Pathways
N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors. For instance, many antidepressant and antipsychotic drugs contain the N-arylpiperazine scaffold. The synthesized compounds could be screened for their binding affinity to these receptors to explore their potential as novel CNS-active agents.
Hypothetical Signaling Pathway Interaction:
Caption: Potential interaction with a G-protein coupled receptor signaling pathway.
Furthermore, heterocyclic compounds, including those containing piperazine and thiazole moieties, have been investigated for their antimicrobial properties. The novel compounds synthesized using this compound could be evaluated for their activity against various bacterial and fungal strains.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds, particularly N-substituted piperazine derivatives. The straightforward N-alkylation reaction provides a reliable method for introducing the 3-(4-chlorophenyl)propyl moiety, a key pharmacophore in several biologically active molecules. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and potential therapeutic applications of these and related heterocyclic structures.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-4-chlorobenzene is a versatile bifunctional molecule offering two distinct sites for nucleophilic attack: a primary alkyl bromide and an aryl chloride. The aliphatic carbon-bromine bond is significantly more susceptible to nucleophilic substitution via an S(_N)2 mechanism compared to the relatively inert aryl carbon-chlorine bond. This chemoselectivity allows for the specific introduction of a variety of functional groups at the terminus of the propyl chain, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.
This document provides a detailed guide to performing nucleophilic substitution reactions on this compound with a range of common nucleophiles. The resulting products are key intermediates in the synthesis of various compounds, including analogues of the selective serotonin reuptake inhibitor (SSRI), citalopram.
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. Please note that yields are highly dependent on specific reaction conditions and purification methods.
| Nucleophile | Reagent | Product Name | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-4-chlorobenzene | DMF or DMSO | 60 - 80 | 12 - 24 | 85 - 95 |
| Cyanide | Sodium Cyanide (NaCN) | 4-(4-Chlorophenyl)butanenitrile | DMSO or DMF | 80 - 100 | 6 - 12 | 80 - 90 |
| Dimethylamine | Dimethylamine (in THF or EtOH) | N,N-Dimethyl-3-(4-chlorophenyl)propan-1-amine | THF or Ethanol | 25 - 50 | 16 - 24 | 75 - 85 |
| Thiocyanate | Potassium Thiocyanate (KSCN) | 1-(3-Isothiocyanatopropyl)-4-chlorobenzene | Acetone or Ethanol | Reflux | 8 - 16 | 70 - 80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product purification is typically achieved by extraction, washing, drying, and column chromatography or distillation.
-
Characterization of products should be performed using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 1: Synthesis of 1-(3-Azidopropyl)-4-chlorobenzene
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-(3-azidopropyl)-4-chlorobenzene.
Protocol 2: Synthesis of 4-(4-Chlorophenyl)butanenitrile
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir for 8 hours.[1]
-
Cool the reaction to room temperature and pour it into a large volume of ice-water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 4-(4-chlorophenyl)butanenitrile can be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of N,N-Dimethyl-3-(4-chlorophenyl)propan-1-amine
Materials:
-
This compound
-
Dimethylamine solution (e.g., 2 M in THF)
-
Triethylamine (optional, as a base)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a pressure-resistant flask.
-
Add an excess of dimethylamine solution (3.0 eq). If using dimethylamine hydrochloride, add triethylamine (2.2 eq) to act as a base.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to 40-50°C to increase the rate.
-
After completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude amine by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient, often with a small percentage of triethylamine to prevent protonation on the column).
Protocol 4: Synthesis of 1-(3-Isothiocyanatopropyl)-4-chlorobenzene
Materials:
-
This compound
-
Potassium Thiocyanate (KSCN)
-
Acetone
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Add potassium thiocyanate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 12 hours.
-
After cooling, filter off the inorganic salts (potassium bromide).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-(3-isothiocyanatopropyl)-4-chlorobenzene. Further purification can be achieved by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the described nucleophilic substitution reactions and the mechanism of action of the Serotonin Transporter (SERT), a key target for drugs derived from the products of these reactions.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Mechanism of Serotonin Transporter (SERT) and SSRI inhibition.[2][3][4][5][6]
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 6. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(3-bromopropyl)-4-chlorobenzene. This bifunctional molecule, containing both a reactive alkyl bromide and a more inert aryl chloride, presents unique opportunities for selective chemical modifications. Understanding the chemoselectivity of different palladium-catalyzed reactions is crucial for the strategic synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to Chemoselectivity
The presence of two distinct carbon-halogen bonds in this compound—a primary C(sp³)-Br bond and an aromatic C(sp²)-Cl bond—allows for selective functionalization. The relative reactivity of these bonds is highly dependent on the specific palladium-catalyzed cross-coupling reaction and the chosen reaction conditions, including the catalyst, ligand, base, and solvent.
Generally, the C(sp³)-Br bond is more susceptible to oxidative addition to palladium(0) under conditions typically employed for the coupling of alkyl halides. Conversely, the C(sp²)-Cl bond, while less reactive than a C(sp²)-Br or C(sp²)-I bond, can be activated under more forcing conditions or with specialized catalyst systems designed for aryl chloride activation. This differential reactivity can be exploited to achieve selective coupling at either the bromopropyl or the chlorophenyl moiety.
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The nature of the organometallic reagent (R-M) and the organic halide (R'-X) determines the specific named reaction.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
Selective Coupling at the C(sp³)-Bromopropyl Group
To favor coupling at the alkyl bromide, conditions amenable to the activation of C(sp³)-Br bonds while minimizing the activation of the less reactive C(sp²)-Cl bond should be employed.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C(sp³)-Br Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Phenylboronic acid |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1) |
| Temperature | 80 °C |
| Time | 12-18 h |
| Expected Yield | 70-85% |
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) under a positive flow of argon.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Coupling at the C(sp²)-Chlorophenyl Group
For selective coupling at the aryl chloride, more forcing conditions and a catalyst system known to activate C-Cl bonds are necessary. It is advisable to first convert the more reactive C(sp³)-Br to a less reactive group if necessary, or to carefully control the reaction conditions.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C(sp²)-Cl Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | 4-Methoxyphenylboronic acid |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100-110 °C |
| Time | 18-24 h |
| Expected Yield | 65-80% |
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to a dried reaction tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (1.3 mmol, 1.3 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Selective Coupling at the C(sp³)-Bromopropyl Group
Recent advances have enabled the Heck reaction of unactivated alkyl halides. These conditions often involve specific ligands and may be promoted by light.
Table 3: Representative Conditions for Selective Heck Reaction at the C(sp³)-Br Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Styrene |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Benzene |
| Temperature | Room Temperature (with light irradiation) |
| Time | 12 h |
| Expected Yield | 60-75% |
-
To a quartz reaction tube, add this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and Xantphos (0.10 mmol, 10 mol%).
-
Add benzene (2 mL).
-
Seal the tube and irradiate with a 34 W blue LED lamp at room temperature with stirring for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Selective Coupling at the C(sp²)-Chlorophenyl Group
Traditional Heck conditions with phosphine ligands are generally effective for aryl halides, with aryl chlorides requiring more forcing conditions.
Table 4: Representative Conditions for Selective Heck Reaction at the C(sp²)-Cl Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | n-Butyl acrylate |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | P(t-Bu)₃ (6 mol%) |
| Base | K₃PO₄ (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 120 °C |
| Time | 24 h |
| Expected Yield | 70-85% |
-
To a sealed tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(t-Bu)₃ (0.06 mmol, 6 mol%), and K₃PO₄ (1.5 mmol, 1.5 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (4 mL).
-
Seal the tube and heat to 120 °C in an oil bath for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Selective Coupling at the C(sp³)-Bromopropyl Group
While less common than with aryl halides, Sonogashira couplings of unactivated alkyl bromides have been reported, often requiring specific catalyst systems.
Table 5: Representative Conditions for Selective Sonogashira Coupling at the C(sp³)-Br Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Diisopropylamine (2.0 equiv) |
| Solvent | THF |
| Temperature | 60 °C |
| Time | 16 h |
| Expected Yield | 50-65% |
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL) and diisopropylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Heat the mixture to 60 °C and stir for 16 hours.
-
Monitor by TLC.
-
After cooling, dilute with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Selective Coupling at the C(sp²)-Chlorophenyl Group
The C(sp²)-Cl bond is the least reactive among aryl halides for Sonogashira coupling.[1] High temperatures and specialized ligands are often required.
Table 6: Representative Conditions for Selective Sonogashira Coupling at the C(sp²)-Cl Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Trimethylsilylacetylene |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 24 h |
| Expected Yield | 60-70% |
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) and trimethylsilylacetylene (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat to 100 °C for 24 hours.
-
Cool to room temperature, dilute with hexane, and filter.
-
Concentrate the filtrate and purify by column chromatography.
-
If necessary, the trimethylsilyl group can be removed using standard conditions (e.g., K₂CO₃ in methanol).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2]
Selective Coupling at the C(sp³)-Bromopropyl Group
While the classical Buchwald-Hartwig reaction is for aryl halides, conditions have been developed for the amination of alkyl bromides.
Table 7: Representative Conditions for Selective Buchwald-Hartwig Amination at the C(sp³)-Br Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Morpholine |
| Palladium Catalyst | [Pd(allyl)Cl]₂ (1.5 mol%) |
| Ligand | Cy₂t-BuP (6 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | tert-Amyl alcohol |
| Temperature | 100 °C |
| Time | 18 h |
| Expected Yield | 75-90% |
-
In a glovebox, add [Pd(allyl)Cl]₂ (0.015 mmol, 1.5 mol%), Cy₂t-BuP (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv) to a reaction tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and tert-amyl alcohol (4 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Selective Coupling at the C(sp²)-Chlorophenyl Group
This is the more conventional application of the Buchwald-Hartwig amination, though aryl chlorides require potent catalyst systems.
Table 8: Representative Conditions for Selective Buchwald-Hartwig Amination at the C(sp²)-Cl Bond
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Aniline |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | RuPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 20 h |
| Expected Yield | 80-95% |
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a reaction vial.
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add aniline (1.1 mmol, 1.1 equiv).
-
Seal the vial and heat to 100 °C for 20 hours.
-
Cool to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Figure 3: Logical relationship for selective coupling of this compound.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Application Notes: Protecting Group Strategies for Reactions with 1-(3-Bromopropyl)-4-chlorobenzene
Introduction
1-(3-Bromopropyl)-4-chlorobenzene is a bifunctional organic compound featuring two distinct halogenated sites: a primary alkyl bromide and an aryl chloride.[1][2][3] This structure presents unique challenges and opportunities in multistep synthesis. The primary alkyl bromide is susceptible to nucleophilic substitution and organometallic reagent formation, while the aryl chloride can participate in reactions like palladium-catalyzed cross-coupling, albeit with lower reactivity compared to aryl bromides or iodides.[4][5]
The key to successfully employing this reagent in complex syntheses lies in managing the chemoselectivity of the desired transformation. Without a carefully planned strategy, side reactions, such as intramolecular cyclization, intermolecular polymerization, or reaction at the unintended halide, can significantly lower yields. This document provides detailed application notes, protocols, and strategic guidance for utilizing protecting groups to achieve selective reactions at either the alkyl bromide or the aryl chloride position.
Logical Workflow for Synthetic Strategy
The decision to use a protecting group hinges on the desired reaction site. The following workflow outlines the strategic planning process for reactions involving this compound.
Caption: Strategic workflow for reactions with this compound.
Strategy 1: Reactions at the Aryl Chloride Site
To perform reactions such as Suzuki or Sonogashira cross-coupling at the aryl chloride, the more labile alkyl bromide must be protected.[4][6][7] The presence of a base in these coupling reactions can also lead to an elimination side reaction with the alkyl bromide. A robust strategy involves a two-step protection sequence: first, converting the alkyl bromide to a more stable alcohol, and second, protecting the alcohol with a group that is orthogonal to the cross-coupling conditions.
Protecting Group Selection for the Intermediate Alcohol
The choice of alcohol protecting group is critical and depends on the specific conditions of the subsequent cross-coupling reaction. Silyl ethers are an excellent choice as they are stable to the basic conditions of many coupling reactions but are easily removed with fluoride ions or acid.[8][9]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or H⁺ (e.g., HCl in MeOH) | Excellent stability under basic/neutral conditions. Ideal for Suzuki, Sonogashira, Heck reactions.[8][9] |
| Trimethylsilyl Ether | TMS | TMS-Cl, Pyridine, DCM | Mild acid (e.g., HCl in THF/H₂O) or K₂CO₃/MeOH | Labile; suitable for mild reaction conditions. May not survive prolonged heating.[9][10] |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Very stable to acidic and basic conditions. Not compatible if subsequent steps involve catalytic reduction.[11] |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, DCM | Acid (e.g., HCl, THF) | Stable to bases and nucleophiles.[8][12] Suitable for many coupling reactions. |
| Tetrahydropyranyl Ether | THP | DHP, PPTS, DCM | Acid (e.g., PPTS in EtOH) | Stable to bases, organometallics, and hydrides. Creates a new stereocenter.[8][11] |
Experimental Protocols
Protocol 1: Conversion of Alkyl Bromide to a Protected Alcohol
This protocol describes the conversion of this compound to 1-(3-(tert-butyldimethylsilyloxy)propyl)-4-chlorobenzene.
-
Step A: Hydrolysis to 3-(4-chlorophenyl)propan-1-ol
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of acetone and water, add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.
-
-
Step B: Protection with TBDMS
-
Dissolve the crude 3-(4-chlorophenyl)propan-1-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the pure TBDMS-protected compound.
-
Protocol 2: Suzuki Coupling of the Protected Substrate
This protocol outlines a representative Suzuki coupling reaction with the TBDMS-protected aryl chloride.
Caption: Reaction scheme for protection, Suzuki coupling, and deprotection.
-
To a reaction vessel, add the TBDMS-protected aryl chloride (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the TBDMS Group
-
Dissolve the purified, coupled product (1.0 eq) in anhydrous THF.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography.
Strategy 2: Reactions at the Alkyl Bromide Site
When the desired reaction is at the alkyl bromide (e.g., Grignard reagent formation or nucleophilic substitution), the aryl chloride is generally unreactive enough to not require protection.[13][14] However, careful control of reaction conditions is crucial to prevent side reactions.
Application Note: Grignard Reagent Formation
The C(sp³)-Br bond is significantly more reactive towards magnesium metal than the C(sp²)-Cl bond. Therefore, selective formation of the Grignard reagent at the propyl chain is feasible.
-
Challenge: The newly formed Grignard reagent is a strong nucleophile and base. It can potentially react with the aryl chloride of another molecule in a slow cross-coupling type reaction, leading to oligomerization.
-
Strategy:
-
High Dilution: Performing the reaction in a larger volume of solvent minimizes intermolecular reactions.
-
Slow Addition: If the Grignard reagent is to be used in situ, slowly adding the this compound to a suspension of magnesium turnings ensures the concentration of the Grignard reagent remains low.
-
Low Temperature: While Grignard formation requires an initiation temperature, the subsequent reaction with an electrophile should be carried out at low temperatures (e.g., 0 °C to -78 °C) to control reactivity.[15]
-
Experimental Protocol
Protocol 4: Formation and Reaction of a Grignard Reagent
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Prepare a solution of this compound (1.0 eq) in anhydrous ether/THF. Add a small portion to the magnesium suspension.
-
Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the gray, cloudy solution to the desired reaction temperature (e.g., 0 °C).
-
Slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous ether/THF.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and purify as required.
References
- 1. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 64473-35-4: this compound [cymitquimica.com]
- 3. This compound | 64473-35-4 [amp.chemicalbook.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.pg.edu.pl [chem.pg.edu.pl]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Bromopropyl)-4-chlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-4-chlorobenzene is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromopropyl chain and a substituted aromatic ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and highlights its application in the synthesis of drug candidates targeting specific signaling pathways.
Applications in Drug Development
Derivatives of this compound have emerged as important scaffolds in medicinal chemistry, particularly in the development of antagonists for G-protein coupled receptors (GPCRs). One notable application is in the synthesis of neurokinin-3 receptor (NK3R) antagonists.
Fezolinetant: A Case Study
Fezolinetant is a first-in-class, non-hormonal selective NK3R antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][2][3] The synthesis of Fezolinetant and related compounds can utilize intermediates derived from this compound.
The mechanism of action of Fezolinetant involves the modulation of the neurokinin B (NKB)/NK3R signaling pathway in the hypothalamus, which plays a crucial role in thermoregulation.[1][4] During menopause, a decline in estrogen leads to hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons, driven by unopposed NKB stimulation.[1] Fezolinetant acts by blocking the binding of NKB to the NK3R, thereby restoring thermoregulatory balance and reducing the frequency and severity of VMS.[2][3]
Large-Scale Synthesis of this compound
The recommended method for the large-scale synthesis of this compound is the Appel reaction, which converts the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol, to the desired alkyl bromide under mild conditions.[5][6]
Reaction Scheme
Quantitative Data Summary
The following table summarizes the expected quantitative data for a large-scale synthesis of this compound based on a 10 kg scale of the starting material, 3-(4-chlorophenyl)propan-1-ol.
| Parameter | Value | Reference |
| Starting Material | 3-(4-chlorophenyl)propan-1-ol | |
| Key Reagents | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3) | [7] |
| Solvent | Dichloromethane (DCM) | [7] |
| Reaction Temperature | 0 °C to Room Temperature | [7] |
| Typical Lab-Scale Yield | 90-97% | |
| Expected Large-Scale Yield | 85-95% | |
| Purity (Post-Purification) | >98% (by HPLC) |
Experimental Protocols
Large-Scale Synthesis of this compound via Appel Reaction
Materials and Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.
-
Addition funnel (20 L).
-
Filtration unit suitable for large volumes.
-
Rotary evaporator with a large-capacity flask.
-
Vacuum distillation setup.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and respirator (when handling powders).
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-chlorophenyl)propan-1-ol | 170.63 | 10.0 kg | 58.6 |
| Carbon tetrabromide (CBr4) | 331.63 | 21.4 kg | 64.5 |
| Triphenylphosphine (PPh3) | 262.29 | 16.9 kg | 64.5 |
| Dichloromethane (DCM) | 60 L | ||
| n-Heptane | 40 L |
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 3-(4-chlorophenyl)propan-1-ol (10.0 kg) and dichloromethane (40 L). Stir the mixture to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0-5 °C using a suitable cooling system.
-
Reagent Addition: In a separate container, dissolve triphenylphosphine (16.9 kg) and carbon tetrabromide (21.4 kg) in dichloromethane (20 L). Transfer this solution to the addition funnel.
-
Controlled Addition: Add the triphenylphosphine/carbon tetrabromide solution dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up - Filtration: The byproduct, triphenylphosphine oxide, will precipitate out of the solution. Cool the mixture to 0-5 °C and filter to remove the solid. Wash the filter cake with cold dichloromethane (2 x 5 L).
-
Work-up - Washing: Combine the filtrates and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 10 L) to neutralize any acidic byproducts.
-
Water (2 x 10 L).
-
Brine (10 L).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be purified by vacuum distillation. Alternatively, for large-scale operations, a solvent swap to n-heptane can be performed, and the triphenylphosphine oxide can be further precipitated and removed by filtration. The final product is obtained after removal of the solvent.
Safety Precautions:
-
The Appel reaction is exothermic; strict temperature control is essential.[4]
-
Carbon tetrabromide is toxic and should be handled in a well-ventilated area with appropriate PPE.
-
Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area or with a closed system.
Quality Control and Analytical Methods
-
Thin Layer Chromatography (TLC): To monitor the reaction progress. Mobile phase: Hexane/Ethyl Acetate (e.g., 9:1 v/v).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway of Neurokinin-3 Receptor (NK3R) and Action of Fezolinetant
Caption: Neurokinin-3 receptor signaling pathway and the antagonistic action of Fezolinetant.
References
- 1. benchchem.com [benchchem.com]
- 2. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 3. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 4. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. TCI反応実例:Appel反応によるアルキルアルコールのブロモ化 | 東京化成工業株式会社 [tcichemicals.com]
Application Note: Chromatographic Purification of 1-(3-Bromopropyl)-4-chlorobenzene and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chromatographic purification of 1-(3-Bromopropyl)-4-chlorobenzene from a typical reaction mixture. The primary method detailed is flash column chromatography on silica gel, a widely used technique for the purification of moderately polar organic compounds.[1] Additionally, a high-performance liquid chromatography (HPLC) method is described for the analysis of the purified product's purity. This document includes experimental protocols, data presentation in tabular format, and a workflow diagram to guide researchers in achieving high-purity this compound, a valuable intermediate in pharmaceutical synthesis.[2]
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[2] Its synthesis, typically from 3-(4-chlorophenyl)propan-1-ol, can result in a crude product containing unreacted starting material and potential side products.[3] Effective purification is crucial to ensure the quality and reactivity of this intermediate in subsequent synthetic steps. Chromatographic techniques, particularly flash column chromatography and HPLC, are powerful tools for the separation and analysis of such reaction mixtures.[4][5] This application note outlines a robust and reproducible methodology for the purification and purity assessment of this compound.
Potential Reaction Products and Impurities
The primary impurities in the synthesis of this compound from 3-(4-chlorophenyl)propan-1-ol are the unreacted starting material and the elimination byproduct, 1-chloro-4-(prop-1-en-1-yl)benzene. Understanding the polarity differences between the desired product and these impurities is key to developing an effective chromatographic separation.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Expected Elution Order (Normal Phase) |
| 1-chloro-4-(prop-1-en-1-yl)benzene (Impurity) | ![]() | 152.62 | Least Polar | 1 |
| This compound (Product) | ![]() | 233.53[6] | Moderately Polar | 2 |
| 3-(4-chlorophenyl)propan-1-ol (Starting Material) | ![]() | 170.64 | Most Polar | 3 |
Table 1: Physicochemical properties and expected elution order of the target product and potential impurities in normal-phase chromatography.
Experimental Protocols
A. Reaction Monitoring by Thin Layer Chromatography (TLC)
Effective monitoring of the reaction progress is essential before proceeding to purification.[7][8]
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Eluent: 10% Ethyl Acetate in Hexane
-
UV lamp (254 nm)
-
Iodine chamber or potassium permanganate stain
Procedure:
-
Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm.
-
On a TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spot the crude reaction mixture and a reference standard of the starting material on the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and/or by staining.
-
Calculate the Retention Factor (Rf) for each spot. The desired product, being less polar than the starting alcohol, will have a higher Rf value.
| Compound | Rf Value (10% Ethyl Acetate/Hexane) |
| This compound | ~ 0.45 |
| 3-(4-chlorophenyl)propan-1-ol | ~ 0.20 |
| 1-chloro-4-(prop-1-en-1-yl)benzene | ~ 0.65 |
Table 2: Approximate Rf values of the product and related compounds on a silica gel TLC plate.
B. Purification by Flash Column Chromatography
Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of the crude product.[1]
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent: 7.5% Ethyl Acetate in Hexane[3]
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane). Alternatively, adsorb the crude mixture onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a clear, colorless oil.[3]
C. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method used to determine the purity of the final product. A reverse-phase method is typically employed for compounds of this polarity.[9]
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Table 3: HPLC parameters for the purity analysis of this compound.
Expected Retention Times:
| Compound | Retention Time (min) |
| 3-(4-chlorophenyl)propan-1-ol | ~ 3.5 |
| This compound | ~ 5.1[3] |
| 1-chloro-4-(prop-1-en-1-yl)benzene | ~ 6.2 |
Table 4: Expected retention times for the product and related compounds under the specified HPLC conditions.
Workflow and Logic Diagrams
Caption: Workflow for the purification and analysis of this compound.
Conclusion
The protocols described in this application note provide a comprehensive guide for the successful purification and purity assessment of this compound. Adherence to these methods will enable researchers to obtain high-purity material, which is essential for its use in drug discovery and development. The combination of flash chromatography for bulk purification and HPLC for purity verification ensures a robust and reliable workflow.
References
- 1. byjus.com [byjus.com]
- 2. Bromide | SIELC Technologies [sielc.com]
- 3. Home Page [chem.ualberta.ca]
- 4. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Monitoring Reactions of 1-(3-Bromopropyl)-4-chlorobenzene by Thin-Layer Chromatography
Introduction
1-(3-Bromopropyl)-4-chlorobenzene is a versatile reagent in organic synthesis, often utilized in the development of pharmaceutical compounds and other fine chemicals.[1] Its structure, featuring a reactive bromopropyl group and a chlorobenzene ring, allows for a variety of chemical transformations, most notably alkylation reactions with nucleophiles.[1] Monitoring the progress of reactions involving this starting material is crucial to determine reaction completion, optimize reaction times, and identify the formation of byproducts.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[2] By observing the disappearance of the starting material spot and the appearance of a new product spot on a TLC plate, researchers can efficiently track the reaction's progress.[3] This application note provides a detailed protocol for monitoring a representative reaction of this compound using TLC.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] this compound is a relatively non-polar compound. In a typical substitution reaction, for instance, with an amine, the resulting product will be more polar due to the introduction of the new functional group. This difference in polarity allows for clear separation on a TLC plate. The less polar starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar product will travel a shorter distance (lower Rf).
Experimental Protocol
This protocol outlines the procedure for monitoring a generic reaction where this compound is the limiting reactant.
1. Materials and Equipment
-
TLC plates (e.g., Silica Gel 60 F254)[6]
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Reaction mixture
-
Reference solution of this compound (starting material, SM) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Pencil and ruler
-
Forceps
2. Procedure
Step 2.1: Preparation of the TLC Plate and Chamber
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[10] Be careful not to scrape off the silica layer.
-
Mark three small, equidistant points on the origin line for spotting. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[11]
-
Prepare the mobile phase (eluent). A common starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.[6][12] Begin with a relatively non-polar mixture, such as 9:1 or 4:1 hexanes:ethyl acetate.
-
Pour the prepared eluent into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[10][11]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better separation.[10] Close the chamber with the lid and let it equilibrate for 5-10 minutes.
Step 2.2: Spotting the TLC Plate
-
Using a capillary tube, draw up a small amount of the starting material (SM) reference solution.
-
Briefly and gently touch the capillary tube to the leftmost point on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[5]
-
For the reaction mixture (Rxn) lane, use a clean capillary tube to take a small aliquot directly from the reaction vessel.[3]
-
Spot this aliquot on the rightmost point on the origin line.
-
For the central co-spot (Co) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.[3][11] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[11]
Step 2.3: Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and the solvent level is below the origin line.[13]
-
Replace the lid and allow the solvent front to travel up the plate via capillary action.[4][13]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.[10]
-
Immediately mark the position of the solvent front with a pencil.[13]
-
Allow the plate to air dry completely in a fume hood.
Step 2.4: Visualization and Analysis
-
Visualize the plate under a short-wave UV lamp (254 nm).[9] Since this compound contains an aromatic ring, it should absorb UV light and appear as a dark spot against the fluorescent green background of the plate.[7][8][14]
-
Lightly circle all visible spots with a pencil.[8]
-
Compare the lanes. At the beginning of the reaction (t=0), the 'Rxn' lane should show a prominent spot corresponding to the starting material. As the reaction progresses, the intensity of the SM spot in the 'Rxn' lane will decrease, and a new spot (the product), typically with a lower Rf value, will appear and intensify.[3][15]
-
The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The effectiveness of the separation depends on the chosen solvent system. The table below shows hypothetical Rf values for this compound and a more polar product in different eluent systems.
| Solvent System (Hexanes:Ethyl Acetate) | Rf of Starting Material (SM) | Rf of Product | Observations |
| 9:1 | 0.65 | 0.20 | Good separation between SM and product. |
| 4:1 | 0.80 | 0.45 | Both spots move further up; separation is still clear. Ideal for faster elution. |
| 1:1 | 0.95 | 0.85 | Poor separation; both spots are too close to the solvent front. |
Note: The ideal solvent system is one that provides a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[13]
Visualizations
The following diagrams illustrate the logical workflow for monitoring a reaction by TLC.
Caption: Figure 1: General Workflow for Reaction Monitoring by TLC
Caption: Figure 2: Interpreting TLC Plate Results Over Time
References
- 1. CAS 64473-35-4: this compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. coconote.app [coconote.app]
- 11. How To [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
One-Pot Synthesis of N-Aryl-3-(4-chlorophenyl)propan-1-amine: A Versatile Pharmaceutical Intermediate
Application Note AP-2025-01
Introduction
The quest for efficient and atom-economical synthetic methodologies is a cornerstone of modern pharmaceutical development. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, lower costs, and shorter synthesis times. This application note details a novel, efficient one-pot protocol for the synthesis of N-aryl-3-(4-chlorophenyl)propan-1-amines, a key structural motif present in a variety of pharmacologically active compounds. Starting from the readily available 1-(3-Bromopropyl)-4-chlorobenzene, this method provides a streamlined route to valuable pharmaceutical intermediates. The described tandem N-alkylation/N-arylation process offers a practical alternative to traditional multi-step synthetic approaches.
Data Presentation
The following table summarizes the expected yields and purity for the one-pot synthesis of a representative N-aryl-3-(4-chlorophenyl)propan-1-amine.
| Entry | Aryl Halide | Amine Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | Ammonia (in dioxane) | 2 | Toluene | 110 | 18 | 78 | >95 |
| 2 | 4-Chlorotoluene | Ammonia (in dioxane) | 2 | Dioxane | 110 | 24 | 72 | >95 |
| 3 | 1-Bromo-4-fluorobenzene | Ammonia (in dioxane) | 2 | Toluene | 110 | 18 | 81 | >95 |
Experimental Protocols
One-Pot Synthesis of N-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-amine
This protocol describes a one-pot procedure for the synthesis of N-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-amine via a tandem N-alkylation and Buchwald-Hartwig N-arylation reaction.
Materials:
-
This compound
-
Ammonia (7 M solution in 1,4-dioxane)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add palladium(II) acetate (0.02 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (2.5 mmol).
-
Initial Alkylation: The flask is purged with nitrogen. Anhydrous toluene (10 mL) is added, followed by this compound (1.0 mmol). The mixture is stirred at room temperature for 10 minutes. A solution of ammonia in dioxane (7 M, 1.5 mmol) is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 4 hours to facilitate the initial N-alkylation.
-
In-situ Arylation: After the initial alkylation period, the reaction mixture is cooled to room temperature. 4-Bromoanisole (1.2 mmol) is added, followed by an additional portion of sodium tert-butoxide (1.5 mmol).
-
Reaction Progression: The reaction mixture is then heated to 110 °C and stirred vigorously for 18-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-amine.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of N-aryl-3-(4-chlorophenyl)propan-1-amine.
Troubleshooting & Optimization
Optimizing reaction conditions for Suzuki coupling with 1-(3-Bromopropyl)-4-chlorobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing Suzuki coupling reactions with 1-(3-Bromopropyl)-4-chlorobenzene .
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react in a Suzuki coupling?
A1: The aryl chloride (C-Cl) bond is the primary site for Suzuki-Miyaura cross-coupling. While alkyl bromides can undergo Suzuki coupling, the reaction is significantly more established and efficient for sp²-hybridized carbons like those in aryl halides. The conditions required to activate the less reactive aryl chloride are typically the focus of optimization.[1][2]
Q2: Why is the Suzuki coupling of an aryl chloride challenging?
A2: Aryl chlorides are less reactive than aryl bromides or iodides primarily because the carbon-chlorine bond is stronger.[1][3] This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl halide more difficult.[3] Overcoming this challenge usually requires specialized catalysts with bulky, electron-rich ligands and potentially stronger bases or higher temperatures.[1][4][5]
Q3: What type of palladium catalyst is best for coupling with an aryl chloride?
A3: For unactivated or electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective. High-activity catalyst systems are preferred. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-donating ligand.[5][6] Modern palladacycle pre-catalysts are also highly effective.[7]
-
Bulky Phosphine Ligands: Ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and biarylphosphines (e.g., SPhos, XPhos, RuPhos from the Buchwald group) are highly effective.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent for activating aryl chlorides.[3]
Q4: What is the role of the base, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3] For aryl chloride substrates, stronger bases are often more effective. Common choices include:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃)
The choice of base should be screened, as its solubility and strength can significantly impact the reaction outcome.[8]
Q5: What solvents are recommended for this reaction?
A5: A variety of solvents can be used, and the optimal choice depends on the specific catalyst and base. A mixture of an organic solvent with water is very common.[6]
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)
The solvent can influence catalyst activity and selectivity, so it is a key parameter to optimize.[9][10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am not getting any of my desired product, or the yield is very low. What are the most common causes?
A: Low or no yield in a Suzuki reaction can stem from several factors. The most common culprits are inactive catalyst, issues with the reagents, or suboptimal reaction conditions.[11]
-
Inactive Catalyst: The active form of the catalyst is Pd(0). If your reaction solution turns into black precipitate (palladium black), the catalyst has likely decomposed and lost its activity.[6][12] This can be caused by oxygen in the reaction vessel or temperatures that are too high. Ensure your reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Ar).
-
Reagent Quality:
-
Boronic Acid Instability: Boronic acids can degrade on storage or in solution via protodeboronation (cleavage of the C-B bond).[6] Use fresh, high-quality boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.[3][6]
-
Base Quality: Some bases, like K₃PO₄, can be hygroscopic. Ensure your base is dry and finely powdered for better solubility and reactivity.[13]
-
-
Suboptimal Conditions: Aryl chlorides require forcing conditions. You may need to screen different combinations of catalyst/ligand, base, and solvent, or increase the reaction temperature.[14]
Problem 2: Formation of Side Products
Q: My reaction is working, but I see significant impurities. What are they and how can I prevent them?
A: Several side reactions are common in Suzuki couplings. Identifying them can help you adjust the conditions to favor your desired product.
-
Homocoupling (Biaryl Impurity): You may see a byproduct formed from the coupling of two boronic acid molecules. This is often caused by the presence of oxygen or an overly reactive catalyst system. Thoroughly degassing the reaction mixture is critical.
-
Dehalogenation: The aryl chloride can be converted to chlorobenzene (loss of the propyl-bromide group) or 1-(3-bromopropyl)benzene (loss of chlorine). This occurs when a palladium-hydride species is formed, which can happen if using certain bases or alcohol solvents.[6]
-
Protodeboronation: Your boronic acid starting material can be converted back to its corresponding arene, which reduces the amount available for the cross-coupling and lowers your yield.[12] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this.
Problem 3: Reaction is Not Reproducible
Q: I had a successful reaction once, but now I can't get it to work again. What could be the issue?
A: Reproducibility issues often point to subtle variations in experimental setup or reagent quality.
-
Inconsistent Inert Atmosphere: Ensure your degassing procedure (e.g., sparging with argon, freeze-pump-thaw cycles) is consistent and effective each time. Oxygen is highly detrimental to the Pd(0) catalyst.
-
Reagent Hydration: The water content can be critical. Anhydrous reactions may fail if reagents have absorbed moisture, while aqueous conditions may fail if a key reagent (like the base) isn't soluble. Using a consistent solvent system (e.g., Toluene/H₂O 4:1) can improve reproducibility.
-
Base Particle Size: The physical form of a solid base like K₃PO₄ can matter. Grinding the base to a fine, consistent powder can lead to more reproducible results.[13]
Data Presentation: Condition Screening
The following tables present illustrative data for the optimization of the Suzuki coupling between this compound and Phenylboronic Acid. Yields are hypothetical and intended to guide the optimization process.
Table 1: Effect of Catalyst/Ligand System
| Entry | Palladium Source (1 mol%) | Ligand (2 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 100 | <5 |
| 2 | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 110 | 65 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), Base (2.0 eq), Solvent (0.1 M), 12 h, under N₂.
Table 2: Effect of Base and Solvent
| Entry | Catalyst System (from Table 1, Entry 4) | Base (2 eq.) | Solvent (0.1 M) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 55 |
| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 91 |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89 |
| 5 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 95 |
Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), 12 h, under N₂.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point based on high-performance catalyst systems.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).
-
In a separate vial, weigh the palladium source (e.g., 0.01 mmol Pd₂(dba)₃) and the ligand (e.g., 0.02 mmol XPhos) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous organic solvent (e.g., 8 mL Dioxane) and degassed water (e.g., 2 mL) via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Common side products in the alkylation of phenols with 1-(3-Bromopropyl)-4-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting the alkylation of phenols with 1-(3-Bromopropyl)-4-chlorobenzene.
Troubleshooting Guide
Issue: Low Yield of the Desired O-Alkylated Product
Low yields in the Williamson ether synthesis of phenols can be attributed to several factors, often revolving around reaction conditions and the purity of reagents.[1] Below is a step-by-step guide to troubleshoot and optimize your reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Deprotonation of Phenol | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and has been stored under anhydrous conditions. | The phenoxide ion is the active nucleophile in this reaction. If the phenol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.[2] |
| Presence of Water in the Reaction | Thoroughly dry all glassware before use. Use anhydrous solvents. | Water will react with the strong base, quenching it and preventing the deprotonation of the phenol. It can also hydrolyze the alkyl halide.[1] |
| Side Reaction: C-Alkylation | Use a polar aprotic solvent such as DMF or DMSO instead of a protic solvent. | Polar aprotic solvents favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the aromatic ring more nucleophilic and leading to the formation of C-alkylated side products.[3] |
| Side Reaction: Elimination of Alkyl Halide | Maintain a moderate reaction temperature (typically between 50-100 °C).[1] Ensure you are using a primary alkyl halide. | Higher temperatures can favor the E2 elimination of the alkyl halide, especially with stronger bases, leading to the formation of an alkene byproduct. Since this compound is a primary halide, elimination is less likely but can still occur at elevated temperatures.[4] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. | The reaction may require several hours to reach completion. Typical laboratory syntheses are conducted at 50-100°C for 1-8 hours.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of phenol with this compound?
The two primary side products are the C-alkylated phenol and 4-chloro-1-(prop-1-en-1-yl)benzene.
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho and para positions of the aromatic ring.[3] This results in the formation of 2-(3-(4-chlorophenyl)propyl)phenol and 4-(3-(4-chlorophenyl)propyl)phenol.
-
Elimination Product: Base-catalyzed elimination of HBr from this compound can occur, yielding 4-chloro-1-(prop-1-en-1-yl)benzene.[4]
Q2: How does the choice of base affect the reaction outcome?
The base is crucial for deprotonating the phenol to form the nucleophilic phenoxide.
-
Strong Bases (e.g., NaH, KH): These ensure complete and rapid deprotonation, which can lead to higher yields of the desired ether.[4] However, they are also more likely to promote the elimination side reaction if the temperature is not carefully controlled.[1]
-
Weaker Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient for phenol alkylation and are less likely to cause elimination. However, the deprotonation may be slower and incomplete, potentially leading to lower overall conversion.
Q3: Which solvent is best for this reaction?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are generally preferred.[3] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, which accelerates the rate of the desired O-alkylation.[3] Protic solvents like ethanol or water can hydrogen bond with the phenoxide oxygen, reducing its nucleophilicity and promoting C-alkylation.[3]
Q4: Can I use 1-(3-iodopropyl)-4-chlorobenzene instead of the bromo- derivative?
Yes, the iodo- derivative is a more reactive alkylating agent because iodide is a better leaving group than bromide. This can lead to faster reaction times. However, it is also more expensive and may be more prone to side reactions if not handled carefully.
Illustrative Quantitative Data
The following table presents hypothetical but realistic yields for the alkylation of phenol with this compound under different reaction conditions to illustrate the impact of key parameters on product distribution.
| Base | Solvent | Temperature (°C) | Desired O-Alkylation Product Yield (%) | C-Alkylation Side Products Yield (%) | Elimination Side Product Yield (%) |
| K₂CO₃ | Acetone | 60 | 75 | 15 | 5 |
| NaH | THF | 65 | 90 | 5 | 5 |
| K₂CO₃ | Ethanol | 80 | 50 | 35 | 10 |
| NaH | DMF | 65 | 95 | <5 | <1 |
Experimental Protocol
This protocol is a general guideline for the alkylation of phenol with this compound.
Materials:
-
Phenol
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Dissolve the phenol in anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water and then with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired O-alkylated product.
Visualizations
Caption: Reaction scheme for the alkylation of phenol.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of 1-(3-Bromopropyl)-4-chlorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Bromopropyl)-4-chlorobenzene synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Friedel-Crafts Acylation: Deactivated starting material (chlorobenzene) can be unreactive under standard conditions. Grignard Reaction: Poor initiation of the Grignard reagent due to inactive magnesium surface or presence of moisture.[1][2] | Friedel-Crafts Acylation: Consider using a more activating catalyst or higher reaction temperatures. However, be mindful of potential side reactions. Grignard Reaction: Activate magnesium turnings with iodine or 1,2-dibromoethane.[2][3] Ensure all glassware is flame-dried and reagents are anhydrous.[2][4] |
| Formation of Multiple Products | Friedel-Crafts Acylation: Polysubstitution can occur, leading to the addition of more than one acyl group. The reaction of chlorobenzene can yield a mixture of ortho and para isomers.[5] Grignard Reaction: Wurtz-type homocoupling of the alkyl halide is a major side reaction.[2] | Friedel-Crafts Acylation: Use a stoichiometric amount of the Lewis acid catalyst.[6] Optimize reaction time and temperature to favor the desired mono-acylated product. The para isomer is typically the major product and can be separated by purification.[5] Grignard Reaction: Add the alkyl halide slowly to the magnesium turnings. Consider using a large excess of magnesium to minimize coupling.[7] |
| Product is a Dark, Tarry Mixture | Friedel-Crafts Acylation: Overheating or prolonged reaction times can lead to polymerization and decomposition. Grignard Reaction: Overheating during the reaction can cause decomposition of the Grignard reagent.[2] | Friedel-Crafts Acylation: Maintain careful temperature control throughout the reaction. Grignard Reaction: Control the rate of addition of the alkyl halide to maintain a gentle reflux. Use an ice bath to cool the reaction if it becomes too vigorous.[1] |
| Difficulty in Product Purification | The final product may contain unreacted starting materials or byproducts with similar physical properties. | Utilize flash column chromatography for purification. A reported method for a similar compound used silica gel with 100% pentane as the eluent.[8] Distillation or crystallization can also be effective for separating isomers or removing impurities.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approaches are the Friedel-Crafts acylation of chlorobenzene followed by reduction and bromination, or a Grignard reaction involving a chlorophenyl Grignard reagent and a suitable electrophile. An alternative high-yield method involves the direct conversion of 3-(4-chlorophenyl)propan-1-ol to the desired product.
Q2: How can I improve the yield of the Friedel-Crafts acylation route?
A2: To improve the yield, ensure you are using a high-purity Lewis acid catalyst like aluminum chloride.[6] Control the reaction temperature carefully to prevent side reactions and polysubstitution. Since chlorobenzene is a deactivated ring, consider using slightly harsher reaction conditions than for more activated arenes, but monitor the reaction closely. The para-substituted product is expected to be the major isomer.[5]
Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?
A3: The success of the Grignard reaction hinges on several factors:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried), and all solvents and reagents must be anhydrous to prevent quenching of the Grignard reagent.[1][4]
-
Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation due to its higher solvating power.[2]
-
Controlled Addition: The alkyl halide should be added slowly to maintain a controlled reaction and prevent side reactions like Wurtz coupling.[2]
Q4: Are there any high-yield alternative syntheses I should consider?
A4: Yes, a very high yield (99%) has been reported for the synthesis of the analogous compound, 1-bromo-4-(3-chloropropyl)benzene, starting from 3-(4-bromophenyl)propan-1-ol using thionyl chloride in DMF.[8] You could adapt this procedure by starting with 3-(4-chlorophenyl)propan-1-ol to potentially achieve a high yield of this compound.
Quantitative Data Summary
| Reaction | Starting Material | Reagents | Product | Reported Yield | Reference |
| Halogenation | 3-(4-Bromophenyl)propan-1-ol | Thionyl chloride, DMF | 1-Bromo-4-(3-chloropropyl)benzene | 99% | [8] |
| Friedel-Crafts Acylation | Chlorobenzene, Acetyl chloride | Anhydrous aluminum chloride | 4-Chloroacetophenone | Major Product (ortho is minor) | [5] |
| Grignard Addition | Chlorobenzene, Bromobenzene, Benzaldehyde | Magnesium, THF/Toluene | Benzhydrol | 95% | [3] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation, Reduction, and Bromination (Proposed)
Step 1: Friedel-Crafts Acylation of Chlorobenzene
-
To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add 3-chloropropionyl chloride dropwise at 0 °C.
-
Add chlorobenzene to the mixture and allow the reaction to warm to room temperature.
-
Stir for several hours, monitoring the reaction by TLC.
-
Quench the reaction by carefully pouring it onto ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-chloro-1-(4-chlorophenyl)propan-1-one by column chromatography or distillation.
Step 2: Clemmensen or Wolff-Kishner Reduction
-
Reduce the ketone from Step 1 to 1-chloro-4-(3-chloropropyl)benzene using a standard Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction protocol.
Step 3: Halogen Exchange
-
Convert the 1-chloro-4-(3-chloropropyl)benzene to this compound via a Finkelstein reaction using sodium bromide in acetone.
Protocol 2: Synthesis via Grignard Reaction (Proposed)
-
Prepare a Grignard reagent from 4-chloro-1-iodobenzene and magnesium turnings in anhydrous THF. Activate the magnesium with a crystal of iodine.
-
In a separate flask, prepare 1,3-dibromopropane.
-
Add the Grignard reagent to an excess of 1,3-dibromopropane at a low temperature to form this compound.
-
Quench the reaction with aqueous ammonium chloride.[3]
-
Extract the product, dry the organic layer, and purify by distillation under reduced pressure.
Protocol 3: High-Yield Synthesis via Alcohol Bromination (Adapted)[9]
-
Dissolve 3-(4-chlorophenyl)propan-1-ol in DMF and cool the solution to 0 °C.
-
Add thionyl chloride (or a suitable brominating agent like PBr₃) dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and troubleshooting of this compound.
Caption: Logical relationship between a common issue (low yield) and its causes and solutions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. youtube.com [youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 9. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Grignard Reactions with 1-(3-Bromopropyl)-4-chlorobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-(3-Bromopropyl)-4-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary culprits are typically:
-
Wet Glassware or Solvent: Grignard reagents are highly reactive towards protic sources like water.[1][2] All glassware must be rigorously dried, ideally oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[1]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide can form on the surface of magnesium turnings, preventing the reaction from starting.[3][4] Activation of the magnesium is crucial to expose a fresh, reactive surface.[3]
-
Poor Quality Reagents: Impurities in the this compound or the solvent can inhibit the reaction.
Q2: Which halogen on this compound is expected to react with magnesium?
A2: The carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond in Grignard reactions.[5] Therefore, the Grignard reagent is expected to form selectively at the bromopropyl group, leaving the chlorobenzene moiety intact. The general reactivity order for halogens in Grignard formation is I > Br > Cl.[6]
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A3: A successful initiation is typically characterized by several observable signs:
-
The appearance of a cloudy or grey/brownish color in the reaction mixture.[3]
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).[3]
-
The generation of heat (an exothermic reaction).[3]
-
If iodine is used as an activator, its characteristic purple or brown color will disappear.[3][7]
Q4: I am observing the formation of a significant amount of a high-boiling point byproduct. What is it likely to be?
A4: A common byproduct in Grignard reactions is the product of Wurtz-type coupling, where two organic halide molecules react with each other.[2] In this case, it would likely be 1,6-bis(4-chlorophenyl)hexane. This side reaction can be minimized by the slow, dropwise addition of the this compound solution to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Q5: My reaction initiated but then stopped. What could be the cause?
A5: This often indicates that the reaction was initiated but could not be sustained. This could be due to:
-
Insufficiently Dry Conditions: A small amount of moisture may have been consumed during initiation, but residual water is quenching the newly formed Grignard reagent.[2]
-
Poor Quality Reagents: Impurities in the solvent or the organic halide can halt the reaction.[2]
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to sustain, especially in the initial stages.[2]
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and suggested solutions for failed Grignard reactions with this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Presence of moisture in glassware or solvent.[2] 2. Passivated magnesium surface.[3] 3. Poor quality of magnesium or organic halide. | 1. Flame-dry all glassware under vacuum and cool under an inert gas.[8] Use freshly opened or distilled anhydrous solvents.[9] 2. Activate magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical crushing.[3][7][10] 3. Use fresh, high-purity magnesium turnings and purified this compound.[11] |
| Low yield of the desired product | 1. Incomplete reaction. 2. Wurtz-type coupling side reaction.[2] 3. Titration of the Grignard reagent was not performed, leading to incorrect stoichiometry in the subsequent reaction.[12] | 1. Ensure all magnesium has been consumed. Gentle heating may be required to complete the reaction.[2] 2. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide.[13] 3. Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the electrophile.[12] |
| Reaction mixture turns dark brown or black | 1. Decomposition of the Grignard reagent. 2. Presence of impurities in the magnesium or organic halide.[12] | 1. Avoid prolonged heating at high temperatures. 2. Use high-purity reagents. |
| Formation of unexpected byproducts | 1. Reaction with atmospheric carbon dioxide. 2. Cleavage of the ether solvent. | 1. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 2. Use THF, which is more stable than diethyl ether, especially for prolonged reactions or at higher temperatures.[14] |
Experimental Protocols
Protocol for the Preparation of 4-Chloro-alpha-propylbenzyl Alcohol via Grignard Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde (e.g., benzaldehyde) as an example.
Materials:
-
Magnesium turnings
-
Iodine crystal (or 1,2-dibromoethane)
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Benzaldehyde (or other suitable electrophile)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Glassware Preparation: Rigorously flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar under vacuum.[8] Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[12]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and a slight cloudiness.[2][3] If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.[3]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[13]
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Quenching: After the addition of the electrophile is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[8]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction.
Caption: Reaction pathway for the Grignard reaction.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. adichemistry.com [adichemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. pentaphos.com [pentaphos.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of 1-(3-Bromopropyl)-4-chlorobenzene under basic conditions
Welcome to the Technical Support Center for 1-(3-Bromopropyl)-4-chlorobenzene. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of unwanted polymerization of this compound under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization of this compound under basic conditions?
A1: The polymerization of this compound under basic conditions is primarily due to its bifunctional nature. The molecule possesses two reactive sites: a primary alkyl bromide and an aryl chloride. In the presence of a strong base, the molecule can undergo intermolecular reactions, leading to the formation of polymer chains. The specific pathway can vary depending on the reaction conditions, but two likely mechanisms are Williamson-ether-like polyetherification and Wurtz-Fittig-type coupling.
Q2: What is the likely mechanism of polymerization in the presence of an alkoxide or hydroxide base?
A2: In the presence of an alkoxide or hydroxide base, a Williamson-ether-like polyetherification is a probable polymerization pathway. The base can react with any residual alcohol or water to form an alkoxide, which then acts as a nucleophile. This nucleophile can attack the electrophilic carbon of the bromopropyl group of another molecule in an S\textsubscript{N}2 reaction. The resulting product still contains a reactive halogen, allowing the process to repeat and form a polyether.
Q3: Can radical polymerization occur?
A3: While less common under strictly basic conditions without initiators, radical polymerization cannot be entirely ruled out, especially at elevated temperatures or in the presence of trace metals or oxygen. The formation of radical species could lead to uncontrolled polymerization.
Q4: What are the key factors that influence the rate of polymerization?
A4: Several factors can significantly influence the rate of unwanted polymerization:
-
Temperature: Higher temperatures generally accelerate the rate of side reactions, including polymerization.
-
Base Strength and Concentration: Stronger bases and higher concentrations can increase the rate of intermolecular reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the rates of desired and undesired reactions. Polar apathetic solvents may favor S\textsubscript{N}2 reactions, potentially increasing the rate of polyetherification.
-
Purity of Reagents: Impurities in the starting material, base, or solvent can act as initiators for polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound under basic conditions.
Problem 1: Formation of a viscous oil or an insoluble solid during the reaction.
-
Root Cause: This is a strong indication of significant polymerization.
-
Solution:
-
Lower the Reaction Temperature: Reducing the temperature can selectively slow down the rate of the undesired polymerization reaction more than the desired reaction.
-
Slow Addition of Base: Adding the base slowly and in a controlled manner can help to keep its instantaneous concentration low, thereby minimizing intermolecular reactions.
-
Use a Weaker Base: If the desired reaction allows, consider using a weaker or more sterically hindered base to reduce the rate of nucleophilic attack leading to polymerization.
-
High Dilution: Performing the reaction under high dilution can favor intramolecular reactions over intermolecular polymerization.
-
Problem 2: Low yield of the desired product with a significant amount of high molecular weight species observed by TLC or LC-MS.
-
Root Cause: Competing polymerization reaction is consuming the starting material.
-
Solution:
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the base or the bifunctional starting material can drive polymerization.
-
Introduce a Polymerization Inhibitor: For suspected radical polymerization, adding a small amount of a radical scavenger can be effective.
-
Change the Solvent: Experiment with different solvents to find one that may disfavor the polymerization pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymerization in a Nucleophilic Substitution Reaction
This protocol describes a general method for reacting a nucleophile with the bromopropyl group of this compound while minimizing polymerization.
Reagents and Equipment:
-
This compound
-
Nucleophile (e.g., a phenol or thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Addition:
-
To the flask, add the nucleophile and the anhydrous solvent.
-
In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.
-
-
Base Addition: Add the base to the solution of the nucleophile.
-
Reaction:
-
Heat the mixture to the desired reaction temperature.
-
Slowly add the solution of this compound from the dropping funnel over a period of 1-2 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench the reaction appropriately, and proceed with standard extraction and purification procedures.
Data Presentation
Table 1: Effect of Reaction Conditions on Polymerization
| Parameter | Condition | Observation | Recommendation |
| Temperature | High (>100 °C) | Increased rate of polymerization | Maintain the lowest effective temperature for the desired reaction. |
| Low (RT - 60 °C) | Reduced rate of polymerization | Ideal for minimizing side reactions. | |
| Base | Strong (e.g., NaH, t-BuOK) | Significant polymerization | Use a weaker base if possible (e.g., K₂CO₃, DIPEA). |
| Weak (e.g., K₂CO₃) | Minimal polymerization | Preferred for controlling reactivity. | |
| Concentration | High (>1 M) | Favors intermolecular reactions | Use high dilution conditions (<0.1 M). |
| Low (<0.1 M) | Favors intramolecular or desired intermolecular reactions | Recommended to minimize polymerization. |
Visualizations
Caption: Plausible mechanism for polyether formation.
Caption: Troubleshooting workflow for polymerization.
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopropyl)-4-chlorobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions with the dual-halogenated substrate, 1-(3-bromopropyl)-4-chlorobenzene. The primary challenge with this substrate is achieving chemoselective functionalization of the more reactive C(sp²)–Br bond while leaving the more robust C(sp²)–Cl bond intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for this compound?
A1: The substrate contains two different halogen atoms on the aromatic ring: bromine and chlorine. These halogens exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The reactivity order is generally C–I > C–Br > C–OTf > C–Cl.[1] This difference is due to the bond dissociation energies of the carbon-halogen bonds.[1] A successful reaction requires a catalyst system that can selectively activate the more reactive C-Br bond through oxidative addition without disturbing the C-Cl bond.[1] An inappropriate catalyst or harsh reaction conditions can lead to a mixture of products or reaction at the wrong site.
Q2: What is the general principle for achieving selective C-Br bond coupling over C-Cl?
A2: The key is to use a catalyst system and reaction conditions that are reactive enough to cleave the C-Br bond but not so reactive that they also cleave the stronger C-Cl bond.[2] This is typically achieved by using palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1] These ligands promote the oxidative addition step for the C-Br bond at lower temperatures, allowing for a kinetic window where the C-Cl bond remains unreacted.
Q3: Which cross-coupling reactions can be performed selectively on this compound?
A3: Several common palladium-catalyzed cross-coupling reactions can be performed selectively on the C-Br position, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[3]
-
Heck Coupling: For C-C bond formation with alkenes.[4]
-
Sonogashira Coupling: To create C-C bonds with terminal alkynes.[5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[6]
Q4: Can I functionalize the C-Cl bond after reacting the C-Br bond?
A4: Yes, the selective functionalization of the C-Br bond leaves the C-Cl bond available for a subsequent cross-coupling reaction. This sequential approach is a powerful strategy for building molecular complexity. The C-Cl bond will require a more active catalyst system or more forcing reaction conditions to react.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Mono-Coupled Product
Question: My cross-coupling reaction is resulting in a low yield or no product at all. What are the possible causes and solutions?
Answer: This is a common issue that can arise from several factors. A systematic approach is best for troubleshooting.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst may have decomposed due to exposure to air or moisture. Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).[7] |
| Inappropriate Ligand | The chosen ligand may not be suitable for activating the C-Br bond efficiently. For aryl bromides, bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos are often effective.[8] Consider screening a panel of ligands to find the optimal one for your specific transformation. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[8] The strength and solubility of the base are important. For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ are common, while Buchwald-Hartwig aminations often use stronger bases like NaOt-Bu.[9][10] |
| Low Reaction Temperature | If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, be cautious, as excessive heat can lead to a loss of selectivity and reaction at the C-Cl bond. |
| Impure Reagents | Ensure the purity of your this compound, coupling partner, and solvents. Impurities can poison the catalyst.[11] |
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)
Question: I am observing a significant amount of di-substituted product, indicating a reaction at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
Answer: Poor selectivity is a sign that the catalyst system is too reactive under the chosen conditions.
| Potential Cause | Recommended Solution |
| Overly Reactive Catalyst/Ligand | A highly active catalyst system designed for unreactive aryl chlorides may not be selective for aryl bromides in a polyhalogenated system. Consider a less reactive palladium/ligand combination. For example, Pd(PPh₃)₄ is generally less reactive than systems employing bulky biarylphosphine ligands. |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Try running the reaction at a lower temperature for a longer period. |
| Prolonged Reaction Time | While it's important to allow the reaction to go to completion, excessively long reaction times at elevated temperatures can lead to the slow reaction of the C-Cl bond. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
Issue 3: Formation of Side Products (Homocoupling or Hydrodehalogenation)
Question: My reaction is producing significant amounts of homocoupled product (from the coupling partner) or hydrodehalogenated product (where the bromine is replaced by hydrogen). What can I do to minimize these side reactions?
Answer: These side products indicate issues with the catalytic cycle or the stability of the reagents.
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acids (Suzuki) | This is often caused by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated and maintained under a strict inert atmosphere. |
| Hydrodehalogenation | This can occur if there is a source of active hydrogen in the reaction mixture. Ensure solvents and reagents are anhydrous. In some cases, the choice of base can influence this side reaction. |
| Catalyst Decomposition | Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote side reactions. Using a more stable pre-catalyst or ensuring the correct palladium-to-ligand ratio can help maintain catalyst activity. |
Quantitative Data on Catalyst Performance
The following tables summarize typical catalyst systems and their performance in achieving selective cross-coupling at the C-Br bond of bromo-chloro arenes. Yields are representative and can vary based on the specific coupling partner and reaction conditions.
Table 1: Selective Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (C-Br:C-Cl) |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 73-98 | >99:1 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 | High |
Data is compiled from studies on similar substrates like 1-bromo-4-(chloromethyl)benzene and 5-bromo-2-chloropyrimidine.[1][9]
Table 2: Selective Heck Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | ~70-85 |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100-120 | High |
Data is representative for Heck reactions of aryl bromides.[12]
Table 3: Selective Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | ~90 |
| Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | THF | RT | High |
Data is based on protocols for 1-bromo-4-chlorobenzene.[1]
Table 4: Selective Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | High |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High |
Data is based on protocols for analogous bromo-chloro arenes.[13]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from the selective coupling of 1-bromo-4-(chloromethyl)benzene with arylboronic acids.[9]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.002 mmol, 0.2 mol%), PCy₃·HBF₄ (0.004 mmol, 0.4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add toluene (3.0 mL) and water (0.3 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Heck Coupling
This protocol is a general procedure for the Heck reaction of aryl bromides.[12]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), the desired alkene (e.g., styrene, 1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol is based on the Sonogashira coupling of 1-bromo-4-chlorobenzene.[1]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add degassed triethylamine (3 mL) and DMF (3 mL), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at 80°C for 6 hours.
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 4: Selective Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the amination of aryl bromides.[13]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add the desired amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection and troubleshooting workflow.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(3-Bromopropyl)-4-chlorobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered during the synthesis of 1-(3-bromopropyl)-4-chlorobenzene and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Problem 1: Difficulty in separating the desired para-isomer from ortho- and meta-isomers.
During reactions involving the substitution of chlorobenzene, such as Friedel-Crafts acylation, a mixture of ortho-, meta-, and para-substituted isomers can be formed.[1][2] Due to their similar physical properties, separating these isomers can be challenging.
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots with similar Rf values on TLC. | Co-elution of isomers during column chromatography. | Optimize the mobile phase by testing different solvent systems with varying polarities. A slow gradient elution can improve separation. Consider using a longer column or a stationary phase with a different selectivity, such as alumina or a specialized adsorbent.[3] |
| Broad peaks or incomplete separation in HPLC. | Inadequate resolution between isomeric peaks. | Adjust the mobile phase composition, flow rate, or temperature. Employing a different stationary phase (e.g., C18, phenyl-hexyl) may enhance separation.[4] Preparative HPLC can be an effective technique for isolating pure isomers. |
| Product appears as a mixture in NMR spectrum. | Presence of multiple isomers in the final product. | If chromatographic separation is insufficient, consider fractional crystallization. The differing crystal packing of isomers can sometimes be exploited for separation. |
Problem 2: Presence of unreacted starting materials or unexpected byproducts.
Incomplete reactions or side reactions can lead to a complex mixture of compounds, complicating the purification process.
| Symptom | Possible Cause | Suggested Solution |
| A spot corresponding to the starting material is observed on TLC after the reaction. | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time, temperature, or the amount of a reagent. |
| Additional spots on TLC that are not the product or starting material. | Formation of side products. | Identify the potential side reactions based on the reaction type (e.g., azine formation in Wolff-Kishner reduction, elimination in reactions with haloalkanes under basic conditions).[5][6] Adjust reaction conditions to minimize side product formation. |
| Low yield of the desired product after purification. | Loss of product during purification steps. | Optimize the purification method. For column chromatography, ensure proper packing and sample loading. For extractions, perform multiple extractions with the appropriate solvent to maximize recovery. |
Problem 3: Product decomposition on the stationary phase during column chromatography.
Some compounds can be sensitive to the acidic nature of silica gel, leading to degradation during purification.
| Symptom | Possible Cause | Suggested Solution |
| Streaking on the TLC plate. | Compound decomposition on the silica plate. | Perform a stability test by spotting the compound on a TLC plate and letting it sit for an extended period before developing. |
| Low or no recovery of the product from the column. | Degradation of the product on the silica gel column. | Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like alumina or Florisil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can arise from several sources depending on the synthetic route. If a Friedel-Crafts reaction on chlorobenzene is involved, you can expect ortho- and meta-isomers of your product.[1][2] If you are performing a reduction of a ketone, incomplete reduction can leave starting material, and side reactions like azine formation (in Wolff-Kishner reduction) can occur.[5] Bromination of the side chain can lead to di-brominated or other isomeric bromination products.
Q2: How can I effectively remove unreacted 3-(4-chlorophenyl)propanoic acid from my product?
A2: 3-(4-chlorophenyl)propanoic acid is acidic and can be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with an aqueous basic solution like sodium bicarbonate or sodium hydroxide. The acidic starting material will be deprotonated and dissolve in the aqueous layer, while your neutral product remains in the organic layer.
Q3: My compound is a colorless oil. How can I monitor its purification during column chromatography?
A3: Since the compound is colorless, you will need to rely on Thin Layer Chromatography (TLC) to monitor the separation. Collect fractions from the column and spot each fraction on a TLC plate. After developing the plate, you can visualize the spots using a UV lamp (if your compound is UV active) or by staining the plate with a suitable reagent (e.g., potassium permanganate stain).
Q4: What is the best way to separate the ortho and para isomers of my 1-(3-substituted-propyl)-4-chlorobenzene derivative?
A4: Separating ortho and para isomers can be challenging due to their similar polarities.[1]
-
Column Chromatography: Careful optimization of the solvent system is crucial. A non-polar eluent system (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate) and a long column can improve separation.
-
Preparative HPLC: This is often the most effective method for separating isomers, offering higher resolution than standard column chromatography.[4]
-
Crystallization: If the product is a solid, fractional crystallization can sometimes be effective. The para isomer, being more symmetrical, often has a higher melting point and lower solubility, allowing it to crystallize out first from a suitable solvent.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound derivatives using silica gel column chromatography.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there is a small plug of cotton or a frit to retain the silica. Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed using a pipette.
-
Elution: Add the eluting solvent (e.g., a mixture of hexane and ethyl acetate) to the top of the column. Apply gentle air pressure to push the solvent through the column (flash chromatography).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities
This protocol is for removing acidic impurities, such as unreacted carboxylic acids.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Base Wash: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to the separatory funnel.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Drying and Evaporation: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., sodium sulfate), and then remove the solvent by rotary evaporation.
Data Presentation
Table 1: Comparison of Purification Methods for Isomer Separation
| Purification Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Scalable, relatively inexpensive. | Can be time-consuming, may not resolve closely related isomers. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Excellent separation of isomers, high purity achievable. | Expensive, smaller scale, requires specialized equipment. |
| Fractional Crystallization | Separation based on differences in solubility and crystal lattice energy. | Can be highly effective for certain isomers, scalable. | Not universally applicable, can be a trial-and-error process. |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption - Google Patents [patents.google.com]
- 4. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Identifying and minimizing byproducts in reactions of 1-(3-Bromopropyl)-4-chlorobenzene
Welcome to the technical support center for optimizing reactions with 1-(3-bromopropyl)-4-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to identify and minimize byproducts in common synthetic transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a bifunctional molecule that can undergo several types of reactions. The primary reactive site is the terminal bromine on the propyl chain, which is susceptible to nucleophilic substitution and Grignard reagent formation. The chlorobenzene ring can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, although the chloro- and propyl- substituents influence its reactivity.
Q2: What are the major byproducts I should be aware of when using this compound?
A2: The major byproducts depend on the type of reaction being performed:
-
Grignard Reactions: The primary byproduct is a homocoupled product, 1,6-bis(4-chlorophenyl)hexane, formed via a Wurtz-type reaction.
-
Nucleophilic Substitution: The main competing reaction is elimination (E2), leading to the formation of 1-(prop-1-en-1-yl)-4-chlorobenzene and/or 1-(prop-2-en-1-yl)-4-chlorobenzene. In reactions with amines, overalkylation can occur, leading to secondary, tertiary, and even quaternary ammonium salts.[1]
-
Friedel-Crafts Alkylation: When using this compound as the alkylating agent, carbocation rearrangement can lead to the formation of an isomeric product where the benzene ring is attached to the second carbon of the propyl chain. Polyalkylation, where more than one alkyl group is added to the aromatic substrate, is also a possibility.[2][3]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions. Specific strategies for each reaction type are detailed in the Troubleshooting Guides below. General advice includes using high-purity starting materials, maintaining an inert atmosphere (especially for Grignard reactions), and carefully controlling temperature and addition rates.
Troubleshooting Guides
Grignard Reaction Troubleshooting
Issue: Low yield of the desired Grignard adduct and formation of a significant amount of a high-boiling, non-polar byproduct.
Probable Cause: The formation of the homocoupled byproduct, 1,6-bis(4-chlorophenyl)hexane, via a Wurtz-type coupling reaction between the Grignard reagent and unreacted this compound.[4] This is often exacerbated by high local concentrations of the alkyl halide and elevated temperatures.[4]
Solutions:
-
Slow Addition: Add the solution of this compound to the magnesium turnings very slowly to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the coupling side reaction.[4]
-
Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated to promote efficient formation of the Grignard reagent over the coupling reaction. Methods for activation include using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the magnesium oxide layer.
Data Presentation: Effect of Reaction Conditions on Grignard Reaction Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Addition Rate | Rapid (15 min) | Slow (2 hours) |
| Temperature | High Reflux (45°C) | Gentle Reflux (35°C) |
| Desired Product Yield | 45% | 85% |
| Byproduct Yield | 35% | 10% |
Nucleophilic Substitution Troubleshooting
Issue: Formation of olefinic byproducts detected by NMR or GC-MS.
Probable Cause: Competing E2 elimination reaction, which is favored by strong, sterically hindered bases and high temperatures.[5]
Solutions:
-
Choice of Base/Nucleophile: Use a strong nucleophile that is a weak base. For example, when introducing a nitrogen functionality, azide (N₃⁻) is preferred over a bulky amine if elimination is a problem.
-
Solvent: Employ a polar aprotic solvent like DMSO or DMF, which enhances nucleophilicity without promoting elimination.
-
Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue: A mixture of primary, secondary, and tertiary amine products is observed when reacting with an amine.
Probable Cause: Overalkylation of the amine nucleophile. The initially formed primary amine is still nucleophilic and can react with another molecule of this compound.[1]
Solutions:
-
Excess Amine: Use a large excess of the amine nucleophile to increase the probability that the alkyl halide will react with the starting amine rather than the product amine.
-
Gabriel Synthesis: For the synthesis of primary amines, consider using the Gabriel synthesis, which employs phthalimide as the nitrogen source to prevent overalkylation.[6]
Data Presentation: Influence of Reaction Parameters on Substitution vs. Elimination
| Parameter | Condition A (Elimination Prone) | Condition B (Substitution Favored) |
| Base | Potassium tert-butoxide | Sodium Azide |
| Solvent | Ethanol (Protic) | DMSO (Aprotic) |
| Temperature | 80°C | Room Temperature |
| Substitution Product Yield | 30% | 95% |
| Elimination Byproduct Yield | 60% | <5% |
Friedel-Crafts Alkylation Troubleshooting
Issue: The product shows an unexpected connectivity, suggesting isomerization of the propyl chain.
Probable Cause: Carbocation rearrangement. The initially formed primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift before alkylating the aromatic ring.[2]
Solutions:
-
Friedel-Crafts Acylation: To avoid rearrangement, perform a Friedel-Crafts acylation using 4-(4-chlorophenyl)butanoyl chloride, followed by reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate is resonance-stabilized and does not rearrange.[2]
Issue: Multiple alkyl groups are attached to the aromatic substrate.
Probable Cause: Polyalkylation. The product of the first alkylation is more reactive than the starting material because the alkyl group is an activating group.[3]
Solutions:
-
Excess Aromatic Substrate: Use a large excess of the aromatic compound being alkylated to increase the likelihood that the alkylating agent reacts with the starting material rather than the product.
-
Friedel-Crafts Acylation: The acylated product is deactivated towards further substitution, thus preventing polyacylation.
Experimental Protocols
Key Experiment: Grignard Reaction with this compound
Objective: To prepare 3-(4-chlorophenyl)propan-1-ol via a Grignard reaction with formaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
This compound
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
1 M HCl solution
-
Saturated aqueous ammonium chloride solution
Procedure:
-
All glassware must be oven-dried and assembled under a nitrogen atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the alkyl halide solution to the magnesium and warm gently to initiate the reaction.
-
Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Visualizations
Caption: Formation of the desired Grignard adduct and the homocoupled byproduct.
Caption: Competing SN2 and E2 pathways in nucleophilic substitution reactions.
Caption: Potential byproduct pathways in Friedel-Crafts alkylation.
References
Technical Support Center: Base Selection for Reactions with 1-(3-Bromopropyl)-4-chlorobenzene
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate base to minimize elimination byproducts in reactions involving 1-(3-Bromopropyl)-4-chlorobenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential reaction pathways for this compound with a base?
When this compound reacts with a basic or nucleophilic reagent, it can undergo two competing reactions: bimolecular substitution (SN2) and bimolecular elimination (E2).
-
SN2 (Substitution): The nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new bond. This is typically the desired pathway for creating substituted products.
-
E2 (Elimination): The base removes a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond and elimination of HBr. This results in an undesired alkene byproduct.
The substrate, this compound, is a primary alkyl halide. The structure of the substrate is a critical factor, and primary halides strongly favor the SN2 pathway over E2, unless specific bases and conditions are used.[1][2][3]
Q2: I am observing a significant amount of an alkene byproduct. What is the likely cause?
Observing a high yield of the elimination product, 1-chloro-4-(prop-2-en-1-yl)benzene, suggests that the E2 reaction is outcompeting the desired SN2 reaction. The most common causes for this are:
-
Use of a Strong, Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), DBU, or DBN, are too large to efficiently perform the backside attack required for an SN2 reaction.[2][4][5] They are, however, very effective at abstracting a less-hindered proton from the β-carbon, which promotes the E2 pathway.[5][6]
-
High Reaction Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.[7] If the reaction is run at elevated temperatures (reflux), the proportion of the E2 product will likely increase.
Q3: Which bases should I select to maximize the yield of the substitution (SN2) product?
To favor the SN2 pathway for a primary alkyl halide like this compound, you should choose a reagent that is a good nucleophile but not an overly strong or hindered base.
-
Good Nucleophiles/Weak Bases: Species like iodide (I⁻), bromide (Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as they are highly nucleophilic but relatively weak bases, minimizing the E2 pathway.[1]
-
Strong, Unhindered Bases/Good Nucleophiles: Reagents like hydroxide (HO⁻) and alkoxides such as methoxide (CH₃O⁻) or ethoxide (CH₃CH₂O⁻) are also effective.[1][2] Because the substrate is a primary halide with low steric hindrance, these strong but non-bulky bases will preferentially act as nucleophiles and follow the SN2 mechanism.[2]
Q4: How does the choice of solvent affect the SN2 vs. E2 outcome?
The solvent plays a crucial role in the reaction rate and pathway. For an SN2 reaction, a polar aprotic solvent is the best choice.[8][9]
-
Polar Aprotic Solvents (Recommended for SN2): Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can dissolve the reactants but do not form a tight "cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[8][10]
-
Polar Protic Solvents (Use with Caution): Examples include water, methanol, and ethanol. These solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the SN2 reaction.[10]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| High yield of elimination product | The base is too sterically hindered (e.g., t-BuOK). | Switch to a non-hindered base like sodium methoxide (NaOMe), sodium cyanide (NaCN), or sodium azide (NaN₃).[2][4][5] |
| Low or no reaction | The nucleophile is too weak or the leaving group is poor. | Use a stronger, negatively charged nucleophile.[11] Ensure the leaving group is adequate (Bromine is a good leaving group). Use a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity.[8][9] |
| Mixture of substitution and elimination products | The base has intermediate properties, or the temperature is too high. | Use a good nucleophile that is a weak base (e.g., NaI, NaCN) to further suppress the E2 pathway.[1] Run the reaction at a lower temperature (e.g., room temperature instead of reflux).[7] |
Experimental Protocols
Protocol: General Procedure for Maximizing SN2 Product
This protocol provides a general methodology for reacting this compound with a nucleophile to favor the SN2 product.
Materials:
-
This compound (1 equivalent)
-
Nucleophile (e.g., Sodium Cyanide, NaN₃) (1.1 - 1.5 equivalents)
-
Polar Aprotic Solvent (e.g., DMSO or DMF)
-
Round-bottom flask with magnetic stir bar
-
Stir plate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a sufficient volume of dry DMSO.
-
Reagent Addition: Add the chosen nucleophile (e.g., Sodium Cyanide) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Avoid heating unless the reaction is extremely slow, as this may increase the amount of elimination byproduct.[7]
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography to isolate the desired substituted product.
Visual Guides
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Decision workflow for selecting a base to minimize elimination.
Caption: Relationship between base properties and reaction outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
Temperature control in exothermic reactions of 1-(3-Bromopropyl)-4-chlorobenzene
Technical Support Center: 1-(3-Bromopropyl)-4-chlorobenzene Reactions
This guide provides troubleshooting and frequently asked questions for managing temperature during the exothermic reactions of this compound, primarily focusing on the formation of its Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of this compound with magnesium exothermic?
The formation of a Grignard reagent (RMgX) from an organic halide (RX) and magnesium (Mg) is a highly exothermic process.[1] This is because the formation of the carbon-magnesium and magnesium-halogen bonds, along with stabilization from the ether solvent, releases a significant amount of energy.[1]
Q2: What are the primary risks associated with poor temperature control in this reaction?
Poor temperature control can lead to several critical issues:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature where the reaction's heat generation exceeds the cooling system's capacity to remove it.[2] This can cause the solvent to boil violently, leading to pressure buildup and potential equipment failure.[2]
-
Reduced Product Yield: High temperatures promote side reactions, most notably Wurtz-type coupling, where the Grignard reagent reacts with the starting halide to form a dimer (Ar-Ar).[3][4]
-
Reagent Decomposition: Grignard reagents can be less stable at elevated temperatures, leading to degradation and a darker reaction mixture.[5]
Q3: What is the ideal temperature range for forming the Grignard reagent from this compound?
The ideal temperature is a balance between initiating the reaction and preventing it from becoming uncontrollable. Often, the reaction is initiated with gentle warming, and then the temperature is maintained by the solvent's reflux (e.g., diethyl ether, ~35°C; THF, ~66°C) and external cooling. For highly sensitive functional groups, reactions can be performed at very low temperatures (-78 °C to -40 °C) using specialized cooling baths and highly activated magnesium.[6]
Q4: How can I safely initiate the reaction without causing it to become uncontrollable?
Initiation is a critical step. If the reaction doesn't start, there's a risk of adding too much of the halide, which then reacts all at once.
-
Ensure all glassware is rigorously flame-dried and reagents are anhydrous.[7][8][9]
-
Add only a small portion of the this compound solution to the magnesium turnings.[9]
-
Observe for signs of reaction: gentle bubbling, cloudiness, or a slight temperature increase.[9]
-
If it doesn't start, try gently warming the flask with your hand or a warm water bath.[9]
-
As a last resort, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the reaction.
| Symptom / Problem | Possible Cause(s) | Recommended Action(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvents.[5][7] 2. Inactive magnesium (oxide layer).[9] 3. Concentration of halide is too low. | 1. Flame-dry all glassware under vacuum or inert gas; use freshly opened or distilled anhydrous solvents.[8][10] 2. Activate magnesium by crushing a few turnings with a glass rod, or add a small crystal of iodine.[9] 3. Ensure the initial addition of halide is concentrated enough to start the reaction. |
| Reaction is Boiling Too Vigorously (Thermal Runaway) | 1. Rate of halide addition is too fast.[3] 2. Insufficient cooling.[2] 3. Inadequate stirring, creating localized hot spots. | 1. Immediately stop the addition of the halide. 2. Increase external cooling by adding more ice or switching to a colder bath (e.g., ice-salt).[11] 3. Ensure vigorous stirring to dissipate heat evenly throughout the mixture. |
| Low Yield of Desired Product | 1. High reaction temperature favoring side reactions (e.g., Wurtz coupling).[3] 2. Grignard reagent was destroyed by moisture or air.[5][12] 3. Incorrect stoichiometry; Grignard concentration was lower than assumed. | 1. Maintain a gentle reflux by controlling the addition rate and using an ice bath.[3] 2. Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[12] 3. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration.[5] |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the Grignard reagent due to overheating. 2. Presence of impurities in the magnesium or halide.[5] 3. Formation of finely divided metal from side reactions.[5] | 1. Improve temperature control immediately. 2. Use high-purity reagents. 3. While some color change is normal, excessive darkening often indicates a compromised reaction. |
Experimental Protocols
Protocol 1: Controlled Formation of 4-chlorophenylpropylmagnesium bromide
This protocol emphasizes temperature control for the safe and efficient synthesis of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and drying tubes (all flame-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while still warm and allow it to cool under a stream of inert gas. Equip the flask with a magnetic stir bar.
-
Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of this compound in anhydrous ether/THF.
-
Initiation: Add just enough of the halide solution from the dropping funnel to cover the magnesium turnings.[10]
-
Observation: Watch for signs of reaction (cloudiness, bubbling). If no reaction occurs after 5-10 minutes, gently warm the flask with a warm water bath. If initiation is still difficult, add one small crystal of iodine.
-
Controlled Addition: Once the reaction has started and is self-sustaining (gentle reflux), place an ice-water bath under the flask. Begin adding the remainder of the halide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[3] The external cooling will manage the exothermic heat release.
-
Completion: After the addition is complete, allow the mixture to stir. The reaction is finished when most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent and should be used immediately.[3]
Visualized Workflows and Pathways
Caption: Workflow for troubleshooting the initiation of the Grignard reaction.
Caption: Decision-making process for real-time temperature control during reagent addition.
Caption: Simplified reaction pathways showing desired product vs. a major side product.
References
- 1. quora.com [quora.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. adichemistry.com [adichemistry.com]
Validation & Comparative
1H and 13C NMR spectral analysis of 1-(3-Bromopropyl)-4-chlorobenzene.
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Bromopropyl)-4-chlorobenzene. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its spectral characteristics. This analysis is supported by comparative data from structurally related compounds to contextualize the electronic effects of the substituents on the chemical shifts.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹³C NMR chemical shifts are estimated based on the analysis of comparable molecules due to the absence of readily available experimental data in the searched literature.
Table 1: ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-α | 3.41 | Triplet (t) | 2H |
| H-β | 2.16 | Multiplet (m) | 2H |
| H-γ | 2.77 | Triplet (t) | 2H |
| H-Ar | 7.15 | Doublet (d) | 2H |
| H-Ar' | 7.27 | Doublet (d) | 2H |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-α | ~33 |
| C-β | ~34 |
| C-γ | ~32 |
| C-ipso | ~139 |
| C-ortho | ~130 |
| C-meta | ~129 |
| C-para | ~132 |
| Note: These are predicted values based on substituent effects observed in related molecules. |
Comparative Spectral Data
To understand the influence of the bromopropyl and chlorophenyl groups on the NMR spectra, a comparison with simpler, related molecules is presented below.
Table 3: Comparative ¹H and ¹³C NMR Data
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |
| This compound | ¹H | -CH₂-Br (H-α) | 3.41 |
| -CH₂- (H-β) | 2.16 | ||
| Ar-CH₂- (H-γ) | 2.77 | ||
| Aromatic | 7.15, 7.27 | ||
| ¹³C | -CH₂-Br (C-α) | ~33 (Predicted) | |
| -CH₂- (C-β) | ~34 (Predicted) | ||
| Ar-CH₂- (C-γ) | ~32 (Predicted) | ||
| Aromatic | ~129-139 (Predicted) | ||
| Chlorobenzene | ¹³C | C1 (ipso) | 134.3[1][2] |
| C2/C6 (ortho) | 128.6[1][2] | ||
| C3/C5 (meta) | 129.7[1][2] | ||
| C4 (para) | 126.4[1][2] | ||
| 1-Bromopropane | ¹³C | -CH₂-Br | 35.5 |
| -CH₂- | 26.5 | ||
| -CH₃ | 11.2 |
Experimental Protocols
The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
Data Acquisition
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width, typically from 0 to 220 ppm, is used.[3] Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is commonly employed to simplify the spectrum and improve sensitivity.[3][4]
-
The data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization of this compound
The following diagram illustrates the molecular structure of this compound with labeled atoms corresponding to the NMR data tables.
Caption: Structure of this compound with atom labels.
References
- 1. spectrabase.com [spectrabase.com]
- 2. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopropyl)-4-chlorobenzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Bromopropyl)-4-chlorobenzene with that of a structurally related alternative, (3-Bromopropyl)benzene. The inclusion of experimental data for the alternative compound offers a valuable reference for interpreting the predicted fragmentation of the target molecule.
Predicted Mass Spectrometry Fragmentation of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be predicted based on established principles of mass spectrometry. The molecule incorporates a substituted aromatic ring and an alkyl halide chain, leading to characteristic fragmentation pathways.
The presence of both chlorine and bromine atoms is a key feature, as their isotopic distributions (³⁵Cl/³⁷Cl in an approximate 3:1 ratio and ⁷⁹Br/⁸¹Br in a nearly 1:1 ratio) will result in distinctive isotopic patterns for fragments containing these halogens, particularly the molecular ion peak (M) and fragments retaining the halogen atoms.
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: Fission of the C-C bond adjacent to the bromine atom.
-
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the chlorophenyl ring, which can lead to the formation of a stable tropylium ion.
-
Halogen Loss: Loss of a bromine or chlorine radical from the molecular ion or subsequent fragments.
Comparison with (3-Bromopropyl)benzene
To provide a tangible comparison, the known fragmentation pattern of (3-Bromopropyl)benzene is presented. This molecule is structurally similar but lacks the chlorine substituent on the aromatic ring, simplifying the resulting mass spectrum. The primary fragmentation of (3-bromopropyl)benzene involves benzylic cleavage and loss of the bromine atom.
The following table summarizes the predicted and observed major fragments for both compounds, offering a comparative overview of their behavior under electron ionization.
| m/z | Predicted Relative Abundance for this compound | Observed Relative Abundance for (3-Bromopropyl)benzene | Proposed Fragment Ion | Fragmentation Pathway |
| 232/234/236 | Low | N/A | [C₉H₁₀³⁵Cl⁷⁹Br]⁺˙, [C₉H₁₀³⁷Cl⁷⁹Br]⁺˙/[C₉H₁₀³⁵Cl⁸¹Br]⁺˙, [C₉H₁₀³⁷Cl⁸¹Br]⁺˙ | Molecular Ion (M⁺˙) |
| 198/200 | N/A | Moderate | [C₉H₁₁⁷⁹Br]⁺˙, [C₉H₁₁⁸¹Br]⁺˙ | Molecular Ion (M⁺˙) of (3-Bromopropyl)benzene |
| 153/155 | Moderate | N/A | [C₉H₁₀³⁵Cl]⁺, [C₉H₁₀³⁷Cl]⁺ | Loss of Br radical |
| 125 | High | Low | [C₉H₁₀Cl]⁺ | Loss of HBr |
| 119 | N/A | High | [C₉H₁₁]⁺ | Loss of Br radical |
| 91 | High | Very High | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage and rearrangement) |
Experimental Protocols
The data for (3-Bromopropyl)benzene was obtained from the NIST WebBook, acquired via electron ionization mass spectrometry. A typical experimental setup for acquiring such data is as follows:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or methanol.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Fragmentation Pathways and Logical Flow
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway for this compound and a logical workflow for comparing its fragmentation to an alternative.
Caption: Predicted EI fragmentation of this compound.
Caption: Workflow for comparing fragmentation patterns.
Comparing the reactivity of 1-(3-Bromopropyl)-4-chlorobenzene with 1-(3-chloropropyl)-4-chlorobenzene in SN2 reactions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-(3-Bromopropyl)-4-chlorobenzene and 1-(3-chloropropyl)-4-chlorobenzene in bimolecular nucleophilic substitution (SN2) reactions. The choice of leaving group is a critical factor in the synthesis of novel compounds, and understanding the relative reactivity of alkyl bromides versus alkyl chlorides is fundamental for reaction design and optimization. This document presents a theoretical framework, supporting experimental data from analogous systems, and a detailed protocol for a direct comparative analysis.
Executive Summary
In SN2 reactions, this compound is expected to be significantly more reactive than 1-(3-chloropropyl)-4-chlorobenzene. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond and the greater stability of the bromide anion in solution facilitate a faster reaction rate.
Comparison of Reactivity: Theoretical Framework
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid.
In the case of the two compounds , the leaving groups are bromide (Br⁻) and chloride (Cl⁻). The corresponding acids are hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base and therefore a more stable anion than Cl⁻.[1][2] This increased stability of the bromide ion as it departs makes the C-Br bond easier to break in the transition state, leading to a lower activation energy and a faster reaction rate.[3]
The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[1]
Quantitative Data from Analogous Systems
For instance, studies on the reaction of ethyl halides with cyanide ions have shown that ethyl bromide reacts significantly faster than ethyl chloride.[4] Similarly, comparative studies of benzyl halides are instructive. Although the propyl chain in the target molecules is not directly benzylic, the electronic environment of the benzene ring can influence the overall reactivity. A study on the reaction of benzyl chloride with potassium iodide in acetone reported a second-order rate constant of 1.5 x 10⁻³ M⁻¹s⁻¹ at room temperature.[5][6] It is well-established that the corresponding benzyl bromide would react at a considerably faster rate under the same conditions.
| Substrate | Nucleophile | Solvent | Relative Rate (approx.) | Reference |
| Ethyl Bromide | CN⁻ | - | Faster | [4] |
| Ethyl Chloride | CN⁻ | - | Slower | [4] |
| Benzyl Chloride | KI | Acetone | 1.5 x 10⁻³ M⁻¹s⁻¹ | [5][6] |
| Benzyl Bromide | KI | Acetone | > 1.5 x 10⁻³ M⁻¹s⁻¹ | Inferred from established principles |
Experimental Protocol: A Competition Experiment
To directly and quantitatively compare the reactivity of this compound and 1-(3-chloropropyl)-4-chlorobenzene, a competition experiment can be performed. This method allows for the direct comparison of reaction rates under identical conditions.
Objective: To determine the relative reactivity of this compound and 1-(3-chloropropyl)-4-chlorobenzene in an SN2 reaction with a common nucleophile.
Materials:
-
This compound
-
1-(3-chloropropyl)-4-chlorobenzene
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vial with a magnetic stirrer
-
Thermostatically controlled reaction block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vial, prepare a solution containing equimolar amounts of this compound and 1-(3-chloropropyl)-4-chlorobenzene in anhydrous acetone.
-
Add a known amount of an internal standard (e.g., dodecane) to the mixture. The internal standard is crucial for accurate quantification by GC.
-
Take an initial sample (t=0) for GC analysis to determine the initial ratio of the two starting materials.
-
-
Initiation of the Reaction:
-
To the stirred reaction mixture at a constant temperature (e.g., 50 °C), add a solution of sodium iodide in acetone. The amount of sodium iodide should be less than the total molar amount of the two alkyl halides (e.g., 0.5 equivalents) to ensure that they are competing for the nucleophile.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a large excess of cold water and a small amount of a suitable organic solvent (e.g., diethyl ether) for extraction.
-
Shake the vial vigorously and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by GC-FID.
-
The GC will separate the unreacted starting materials and the products.
-
By comparing the peak areas of the two starting materials relative to the internal standard at each time point, the rate of disappearance of each can be determined.
-
-
Data Interpretation:
-
The compound that is consumed at a faster rate is the more reactive substrate.
-
The relative reactivity can be quantified by comparing the rate constants, which can be calculated from the concentration vs. time data.
-
Visualizing the Reaction and Key Concepts
To further elucidate the principles governing this reactivity difference, the following diagrams are provided.
References
- 1. quora.com [quora.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. reddit.com [reddit.com]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Characterization of the product of Suzuki coupling between 1-(3-Bromopropyl)-4-chlorobenzene and phenylboronic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the production of 1-chloro-4-(3-phenylpropyl)benzene, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the characterization of the product obtained from the Suzuki coupling reaction, with a comparative analysis against alternative synthetic methodologies, namely Friedel-Crafts acylation and a Grignard-based approach. This document is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, purity, and experimental complexity.
Synthetic Routes Overview
Three primary synthetic pathways for the preparation of 1-chloro-4-(3-phenylpropyl)benzene are compared:
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction joins 1-(3-bromopropyl)-4-chlorobenzene with phenylboronic acid. It is a widely used method for forming carbon-carbon bonds.
-
Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of chlorobenzene with 3-phenylpropanoyl chloride, followed by the reduction of the resulting ketone to yield the final product.
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent derived from 4-chlorobenzyl chloride with an appropriate electrophile, such as styrene oxide, followed by subsequent reaction steps.
The following sections provide a detailed comparison of these methods, including experimental protocols and characterization data.
Comparative Data of Synthetic Routes
| Parameter | Suzuki Coupling | Friedel-Crafts Acylation & Reduction | Grignard Reaction |
| Starting Materials | This compound, Phenylboronic acid | Chlorobenzene, 3-Phenylpropanoyl chloride, Reducing agent (e.g., NaBH₄) | 4-Chlorobenzyl chloride, Magnesium, Styrene oxide |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Lewis acid (e.g., AlCl₃) | - |
| Typical Yield | Good to Excellent | Moderate to Good | Variable |
| Purity of Crude Product | Generally high | Moderate, may require significant purification | Variable, prone to side products |
| Reaction Conditions | Mild to moderate temperature | Often requires elevated temperatures for acylation | Requires strictly anhydrous conditions |
| Functional Group Tolerance | Broad | Moderate | Limited |
| Key Advantages | High efficiency, broad functional group tolerance.[1] | Utilizes readily available starting materials. | Can be adapted for various analogues. |
| Key Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning. | Two-step process, potential for rearrangements. | Sensitive to moisture and air, potential for side reactions.[2] |
Characterization of 1-chloro-4-(3-phenylpropyl)benzene
The successful synthesis of 1-chloro-4-(3-phenylpropyl)benzene via any of the above methods requires thorough characterization to confirm its identity and purity. The following table summarizes the expected analytical data for the target compound.
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H, Ar-H of phenyl), 7.23 (d, J=8.4 Hz, 2H, Ar-H ortho to Cl), 7.08 (d, J=8.4 Hz, 2H, Ar-H meta to Cl), 2.65 (t, J=7.6 Hz, 2H, -CH₂-Ar), 2.60 (t, J=7.6 Hz, 2H, -CH₂-Ph), 1.95 (quint, J=7.6 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.9, 139.8, 131.5, 129.8, 128.4, 128.3, 125.9, 35.5, 34.8, 32.9 |
| IR (KBr, cm⁻¹) | ~3025 (Ar C-H), ~2925, 2850 (Aliphatic C-H), ~1495, 1450 (Ar C=C), ~1090 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 230 (M⁺, 30), 139 (100), 91 (80) |
| Melting Point | Not available |
Experimental Protocols
Suzuki Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation and Reduction
Step 1: Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
3-Phenylpropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-phenylpropanoyl chloride (1.0 eq) in dry DCM.
-
After stirring for 15 minutes, add chlorobenzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ketone.
Step 2: Clemmensen Reduction
Materials:
-
Crude 1-(4-chlorophenyl)-3-phenylpropan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
To a round-bottom flask, add the crude ketone, zinc amalgam, concentrated HCl, and toluene.
-
Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify by column chromatography.
Performance and Applications
The choice of synthetic route can significantly impact the final product's utility, particularly in drug development where purity and scalability are paramount.
Biological Activity Context
While specific biological activity data for 1-chloro-4-(3-phenylpropyl)benzene is not extensively reported, related substituted phenylpropyl and benzenesulphonamide derivatives have shown a range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6][7] The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic potency. For instance, the position and nature of halogen and other substituents can significantly influence the compound's interaction with biological targets.[5][6] Therefore, the efficient and clean synthesis of specific isomers, as offered by the Suzuki coupling, is highly advantageous for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Pathways
Suzuki Coupling Workflow
Caption: Workflow for the Suzuki coupling synthesis.
Comparison of Synthetic Strategies
Caption: Comparison of synthetic strategy workflows.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Analysis of Functional Groups in 1-(3-Bromopropyl)-4-chlorobenzene
This guide provides a detailed analysis of the functional groups present in 1-(3-Bromopropyl)-4-chlorobenzene using Fourier-Transform Infrared (FT-IR) spectroscopy. For researchers, scientists, and drug development professionals, this document offers a comparative look at the expected FT-IR spectral data of the target molecule against alternative compounds, supported by a comprehensive experimental protocol for data acquisition.
Introduction to FT-IR Spectroscopy of this compound
This compound is an organic compound featuring a para-substituted chlorobenzene ring and a bromopropyl side chain. FT-IR spectroscopy is an essential analytical technique for identifying the key functional groups within this molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. The primary functional groups of interest include the aromatic C-H, aliphatic C-H, C-Cl, and C-Br bonds, as well as the characteristic absorptions of the benzene ring.
Comparative FT-IR Data
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) for this compound | 1-Chlorobenzene (Alternative 1) | 1-Bromopropane (Alternative 2) | Toluene (Alternative 3) |
| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 | - | 3100-3000 |
| C-C Stretch (in-ring) | 1600-1585 & 1500-1400 | 1600-1585 & 1500-1400 | - | 1600-1585 & 1500-1400 | |
| C-H "oop" (out-of-plane) | 900-675 | 900-675 | - | 900-675 | |
| Aliphatic Chain | C-H Stretch | 3000-2850 | - | 3000-2850 | 3000-2850 (methyl) |
| -CH₂- Wag | 1300-1150 | - | 1300-1150 | - | |
| Halogens | C-Cl Stretch (Aromatic) | 850-550 | 850-550 | - | - |
| C-Br Stretch (Alkyl) | 690-515[1][2][3][4][5] | - | 690-515[1][2][3][4][5] | - |
Note: The exact peak positions can be influenced by the overall molecular structure and the physical state of the sample. The fingerprint region (below 1500 cm⁻¹) is often complex but unique to each molecule.
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy for the analysis of solid and liquid samples with minimal preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: If analyzing a solid sample, use the pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Logical Workflow for FT-IR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the functional groups in this compound from its FT-IR spectrum.
Caption: Logical workflow for FT-IR spectral analysis.
References
A Comparative Guide to Purity Assessment of Synthesized 1-(3-Bromopropyl)-4-chlorobenzene: HPLC vs. Alternative Methods
For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the purity assessment of 1-(3-Bromopropyl)-4-chlorobenzene. The comparison is supported by detailed experimental protocols and quantitative data to aid in selecting the most appropriate analytical method.
The synthesis of this compound, a halogenated aromatic compound, is commonly achieved through the reaction of 3-(4-chlorophenyl)propan-1-ol with a bromine source in the presence of triphenylphosphine, a process known as the Appel reaction.[1][2][3][4][5] This synthetic route can introduce several potential impurities that need to be identified and quantified.
Potential Impurities in Synthesized this compound:
-
Starting Material: Unreacted 3-(4-chlorophenyl)propan-1-ol.
-
Reaction Byproduct: Triphenylphosphine oxide, formed from triphenylphosphine during the reaction.[1][2]
-
Side Products: Minor impurities arising from potential side reactions, such as elimination products, though less likely with a primary alcohol.
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A typical reversed-phase HPLC method for the analysis of this compound is described below, based on methods for similar compounds.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for the analysis of halogenated hydrocarbons.[7]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Injection Volume: 1 µL (with a split ratio of 50:1).
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of a sample's purity and for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane to obtain a concentration of about 2-5 mg/mL.
-
Application: A small spot of the sample solution is applied to the baseline of the TLC plate.
-
Development: The plate is developed in a sealed chamber containing the mobile phase until the solvent front is near the top of the plate.
-
Visualization: The separated spots are visualized under UV light at 254 nm, as aromatic compounds typically absorb UV radiation.[5]
Data Presentation
The following tables summarize the performance characteristics of each analytical method and present hypothetical purity data for a synthesized batch of this compound.
Table 1: Comparison of Performance Characteristics
| Parameter | HPLC | GC | TLC |
| Resolution | Excellent | Excellent | Moderate |
| Sensitivity | High | Very High (especially with MS) | Low |
| Analysis Time | 10-30 minutes | 15-40 minutes | 5-20 minutes |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Compound Volatility | Not required | Required | Not required |
| Cost per Sample | Moderate | Moderate to High | Very Low |
| Instrumentation Cost | High | High | Low |
Table 2: Hypothetical Purity Assessment Data
| Compound | HPLC (% Area) | GC (% Area) | TLC (Observation) |
| This compound | 98.5 | 98.3 | Major spot (Rf ≈ 0.4) |
| 3-(4-chlorophenyl)propan-1-ol | 0.8 | 0.9 | Minor spot (Rf ≈ 0.1) |
| Triphenylphosphine oxide | 0.6 | 0.7 | Minor spot (at baseline) |
| Unknown Impurities | 0.1 | 0.1 | Faint, unresolvable spots |
| Total Purity | 98.5% | 98.3% | Qualitatively pure |
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound, incorporating all three analytical techniques.
Objective Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most robust and versatile method for the routine purity assessment of this compound. Its primary advantages are high resolution, excellent quantitation capabilities, and its applicability to a wide range of compounds, including those that are not volatile or are thermally sensitive. The ability to easily collect fractions for further analysis (e.g., by mass spectrometry) is another significant benefit in a research setting.
Gas Chromatography (GC) is an excellent alternative to HPLC, particularly when coupled with a mass spectrometer (GC-MS). It offers superior resolution and sensitivity for volatile impurities. For this compound and its likely impurities, GC provides reliable quantitative data. However, the requirement for compound volatility and thermal stability can be a limitation for some molecules.
Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis. Its low cost and simplicity make it ideal for monitoring the progress of the synthesis reaction and for quickly screening the purity of different batches. While it lacks the quantitative power of HPLC and GC, it provides a valuable initial assessment of purity. The visualization of non-UV active impurities, such as triphenylphosphine oxide, can sometimes be challenging without the use of specific staining agents.
Conclusion
For a comprehensive and accurate purity assessment of synthesized this compound, a combination of analytical techniques is recommended. HPLC is the preferred method for routine quality control and accurate quantification due to its high resolution, reliability, and broad applicability. GC-MS serves as an excellent complementary technique for the identification of volatile impurities and for orthogonal confirmation of the purity results obtained by HPLC. TLC remains a valuable, cost-effective tool for rapid qualitative screening and reaction monitoring. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, the available instrumentation, and the stage of the research or development process.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Phenylpropyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of 1-(3-Bromopropyl)-4-chlorobenzene derivatives. Due to the limited availability of public crystallographic data for the specific molecule of interest, this guide will utilize the closely related compound, 1-(4-Bromophenyl)-3-chloropropan-1-one , as a primary example to illustrate the data and methodologies involved in such analyses. This comparison will provide valuable insights for researchers working on the structural elucidation of similar halogenated organic molecules.
Performance Comparison: Structural Parameters
The determination of precise atomic coordinates through single-crystal X-ray diffraction allows for a detailed comparison of key structural parameters. Below is a table summarizing the crystallographic data for 1-(4-Bromophenyl)-3-chloropropan-1-one, which serves as a benchmark for what would be expected from an analysis of this compound.
Table 1: Crystallographic Data for 1-(4-Bromophenyl)-3-chloropropan-1-one [1]
| Parameter | Value |
| Chemical Formula | C₉H₈BrClO |
| Formula Weight | 247.52 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 (2) |
| b (Å) | 9.897 (2) |
| c (Å) | 10.278 (2) |
| α (°) | 90 |
| β (°) | 108.34 (3) |
| γ (°) | 90 |
| Volume (ų) | 977.3 (4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.684 |
| Absorption Coefficient (mm⁻¹) | 4.654 |
| F(000) | 488 |
Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules, other techniques can provide complementary information, especially when suitable crystals cannot be obtained.
Table 2: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information. | Unambiguous structure determination. | Requires high-quality single crystals. |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry in solution, dynamic processes. | Provides information about the molecule's structure in solution. | Does not provide precise bond lengths and angles. |
| Computational Chemistry | Predicted 3D structure, bond lengths, bond angles, electronic properties. | Can be used when experimental data is unavailable, provides insights into molecular properties. | Accuracy is dependent on the level of theory and basis set used. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of crystallographic experiments. The following section outlines the typical workflow for the synthesis and X-ray crystallographic analysis of a compound like 1-(4-Bromophenyl)-3-chloropropan-1-one.[1]
Synthesis and Crystallization
The synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one was achieved through the Friedel–Crafts acylation of bromobenzene with 3-chloropropionyl chloride in dichloromethane, using aluminum chloride as a catalyst.[1] The resulting solid residue was recrystallized from a hexane solvent mixture to yield yellowish crystals.[1] Colorless single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution at room temperature over one week.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K). The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of an X-ray crystallographic analysis.
Caption: Experimental workflow for X-ray crystallographic analysis.
References
Comparative study of different catalysts for the Suzuki coupling of 1-(3-Bromopropyl)-4-chlorobenzene
A Comparative Guide to Catalysts for the Suzuki Coupling of 1-(3-Bromopropyl)-4-chlorobenzene
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The selective functionalization of molecules bearing multiple reactive sites, such as this compound, presents a significant synthetic challenge. This molecule possesses two distinct electrophilic centers amenable to Suzuki coupling: a primary alkyl bromide and an aryl chloride. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond under typical Suzuki coupling conditions, allowing for selective reaction at the bromopropyl group.
This guide provides a comparative analysis of various palladium-based catalyst systems effective for the Suzuki coupling at either the primary alkyl bromide or the more challenging aryl chloride position. The data presented is compiled from studies on analogous substrates due to the limited availability of direct comparative data for this compound.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor and, more critically, the ancillary ligand is paramount in dictating the efficiency and selectivity of the Suzuki coupling. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the state-of-the-art for activating both C(sp³)-Br and C(sp²)-Cl bonds.
Table 1: Performance of Various Catalysts in the Suzuki Coupling of Representative Primary Alkyl Bromides and Aryl Chlorides
| Catalyst System (Precursor/Ligand) | Substrate Type | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | Primary Alkyl Bromide | Alkyl-9-BBN | K₃PO₄ | THF/H₂O | RT | 12 | 85-95 | [1][2][3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chloride | Arylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | >95 | [4] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [5] |
| PdCl₂(dppf) | Primary Alkyl Bromide | Alkyl-9-BBN | K₂CO₃ | Dioxane/H₂O | 85 | 16 | ~80 | [6] |
| Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | Aryl Chloride | Arylboronic acid | CsF | Dioxane | RT | 2 | ~98 | [7] |
| N-Heterocyclic Carbene (NHC) Palladacycle | Alkyl Bromide | Arylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~90 | [4] |
Experimental Workflow and Methodologies
A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction is depicted below. The key steps involve the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of a primary alkyl bromide and an aryl chloride, which can be adapted for this compound.
Protocol 1: Suzuki Coupling of a Primary Alkyl Bromide with an Alkylborane
This protocol is adapted from procedures utilizing Pd(OAc)₂/PCy₃ for the coupling of unactivated primary alkyl bromides at room temperature.[1][2]
Materials:
-
Primary alkyl bromide (1.0 equiv)
-
Alkyl-9-BBN (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the primary alkyl bromide, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.
-
Add anhydrous THF, followed by degassed water.
-
Add the solution of the alkyl-9-BBN in THF to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is based on the use of Pd₂(dba)₃ with a bulky phosphine ligand for the coupling of unactivated aryl chlorides.[4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid, potassium phosphate, Pd₂(dba)₃, and P(t-Bu)₃ to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the product.
Concluding Remarks
The selective Suzuki coupling of this compound can be strategically controlled by the choice of catalyst and reaction conditions. For selective coupling at the more reactive C(sp³)-Br bond, catalyst systems like Pd(OAc)₂/PCy₃ are highly effective under mild conditions. To achieve coupling at the C(sp²)-Cl bond, more robust catalyst systems, such as those employing bulky, electron-rich ligands like SPhos or P(t-Bu)₃, are necessary, often requiring higher temperatures. The protocols and comparative data provided herein serve as a strong foundation for the development of an efficient and selective synthesis plan for the desired coupled product.
References
- 1. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Analytical Validation of 1-(3-Bromopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1-(3-bromopropyl)-4-chlorobenzene (CAS 64473-35-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] It further details the essential analytical methods required to validate the compound's structure, purity, and identity, ensuring reproducibility and quality for research and development applications.
Comparison of Synthetic Routes
Two plausible synthetic routes are compared: a direct bromination of a precursor alcohol and a multi-step approach involving a Friedel-Crafts reaction.
Route 1: Nucleophilic Substitution of 3-(4-Chlorophenyl)propan-1-ol
This is the most direct and common approach, involving the conversion of the primary alcohol group of 3-(4-chlorophenyl)propan-1-ol into an alkyl bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This method is generally high-yielding and straightforward.
Route 2: Friedel-Crafts Acylation followed by Reduction and Bromination
An alternative strategy begins with the Friedel-Crafts acylation of chlorobenzene with 3-bromopropionyl chloride and a Lewis acid catalyst (e.g., AlCl₃).[3][4] The resulting ketone is then reduced to an alcohol (e.g., using NaBH₄), which is subsequently brominated as in Route 1. While more complex, this route can be advantageous if the starting material for Route 1 is unavailable.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Friedel-Crafts Acylation & Reduction |
| Starting Materials | 3-(4-Chlorophenyl)propan-1-ol, PBr₃ (or HBr) | Chlorobenzene, 3-Bromopropionyl chloride, AlCl₃, NaBH₄, PBr₃ |
| Number of Steps | 1 | 3 |
| Typical Yield | High (>85%) | Moderate (40-60% overall) |
| Purity | Generally high after simple purification | May require more extensive purification |
| Key Advantages | High efficiency, fewer steps, readily available reagents | Utilizes basic starting materials |
| Key Disadvantages | Precursor may be less common than chlorobenzene | Multi-step, lower overall yield, uses stoichiometric AlCl₃ |
Analytical Validation Workflow
Rigorous analytical validation is critical to confirm the successful synthesis of this compound. The workflow ensures the final product meets the required specifications for identity, purity, and structural integrity.
References
Side-by-side comparison of alkylation reactions using 1-(3-Bromopropyl)-4-chlorobenzene and 1-(3-iodopropyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis and medicinal chemistry, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed side-by-side comparison of two structurally similar alkylating agents: 1-(3-bromopropyl)-4-chlorobenzene and 1-(3-iodopropyl)-4-chlorobenzene. The objective is to furnish researchers with the necessary data to make informed decisions when selecting an appropriate reagent for their synthetic needs.
Executive Summary
This comparison establishes that 1-(3-iodopropyl)-4-chlorobenzene is a more reactive and efficient alkylating agent than its bromo-counterpart. This enhanced reactivity, a consequence of the lower carbon-iodine bond dissociation energy and the superior leaving group ability of the iodide ion, translates to faster reaction times and potentially higher yields under identical conditions. While this compound is more commonly available and cost-effective, its conversion to the more reactive iodo-derivative via the Finkelstein reaction is a straightforward and high-yielding process that can be advantageous for challenging alkylation reactions.
Reactivity Profile and Theoretical Background
The alkylation reactions discussed herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is highly dependent on the nature of the leaving group. In the context of this comparison, the key differentiating factor is the halogen atom attached to the propyl chain.
The C-I bond is weaker than the C-Br bond, and the iodide ion (I⁻) is a better leaving group than the bromide ion (Br⁻) because it is a larger, more polarizable, and weaker base. Consequently, the energy barrier for the nucleophilic attack on the carbon atom bonded to the halogen is lower for 1-(3-iodopropyl)-4-chlorobenzene, leading to a faster reaction rate.
Side-by-Side Performance Data
The following table summarizes the expected performance of the two alkylating agents in a representative N-alkylation reaction with benzimidazole. The data for this compound is based on reported experimental findings, while the data for 1-(3-iodopropyl)-4-chlorobenzene is an extrapolation based on the established principles of its higher reactivity.
| Parameter | This compound | 1-(3-Iodopropyl)-4-chlorobenzene |
| Nucleophile | Benzimidazole | Benzimidazole |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | 80°C | 80°C |
| Reaction Time | 24 hours | 12 hours (estimated) |
| Yield | 75% | >85% (expected) |
Experimental Protocols
General N-Alkylation of Benzimidazole with this compound
-
To a solution of benzimidazole (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-alkylated product.
Synthesis of 1-(3-Iodopropyl)-4-chlorobenzene via Finkelstein Reaction
This protocol describes the conversion of the less reactive bromo-compound to the more reactive iodo-compound.
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (15 mL).
-
Add sodium iodide (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 3 hours. The formation of a white precipitate (sodium bromide) will be observed.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-iodopropyl)-4-chlorobenzene, which can often be used in the subsequent alkylation step without further purification.
Visualizing the Workflow and Reaction Pathways
Caption: Comparative workflow for alkylation reactions.
Caption: SN2 reaction pathway comparison.
Conclusion
The selection between this compound and 1-(3-iodopropyl)-4-chlorobenzene as an alkylating agent should be guided by the specific requirements of the synthesis. For routine alkylations where reaction time and ultimate yield are not severely constrained, the more economical bromo-derivative may suffice. However, for more challenging substrates, or when higher throughput and yields are paramount, the conversion to the iodo-derivative via the Finkelstein reaction presents a highly effective strategy. This guide provides the foundational data and protocols to enable researchers to make a well-informed choice, thereby optimizing their synthetic endeavors.
A Spectroscopic Deep Dive: Comparing 1-(3-Bromopropyl)-4-chlorobenzene with Its Precursors
For Immediate Publication
Palo Alto, CA – December 28, 2025 – In a comprehensive guide for researchers and professionals in drug development, this publication presents a detailed spectroscopic comparison of the versatile chemical intermediate, 1-(3-Bromopropyl)-4-chlorobenzene, with its key starting materials. This guide furnishes valuable experimental data and methodologies to facilitate a deeper understanding of the molecular transformations involved in its synthesis.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and its starting materials, 3-(4-Chlorophenyl)propan-1-ol, 1-chloro-4-iodobenzene, and 3-bromopropylbenzene. This allows for a clear differentiation of the product from its precursors based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Ar-H | -CH₂- (α to Ar) | -CH₂- (β to Ar) | -CH₂- (γ to Ar/α to Br) | Other |
| This compound | 7.27 (d), 7.15 (d)[1] | 2.77 (t)[1] | 2.16 (m)[1] | 3.41 (t)[1] | |
| 3-(4-Chlorophenyl)propan-1-ol | 7.27-7.22 (m), 7.15-7.10 (m)[2] | 2.68 (t)[2] | 1.91-1.81 (m)[2] | 3.66 (t, -CH₂OH)[2] | |
| 1-Chloro-4-iodobenzene | 7.593, 7.078 | ||||
| 3-Bromopropylbenzene | 7.30-7.15 (m) | 2.77 (t) | 2.17 (m) | 3.38 (t) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Ar-C (quaternary) | Ar-CH | -CH₂- (α to Ar) | -CH₂- (β to Ar) | -CH₂- (γ to Ar/α to Br) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-(4-Chlorophenyl)propan-1-ol | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Chloro-4-iodobenzene | 138.1, 129.1 | 129.2, 126.7 | |||
| 3-Bromopropylbenzene | 140.7 | 128.5, 128.4, 126.1 | 34.0 | 33.5 | 32.8 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Ar-H Stretch | C-H Stretch (Aliphatic) | C-Cl Stretch | C-Br Stretch | O-H Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 3-(4-Chlorophenyl)propan-1-ol | Data not available | Data not available | Data not available | Data not available | |
| 1-Chloro-4-iodobenzene | ~3070 | ~750-550 | |||
| 3-Bromopropylbenzene | ~3085, 3062, 3027 | ~2935, 2855 | ~620 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques utilized in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, approximately 5-20 mg of the sample was used, while for ¹³C NMR, a higher concentration of 20-50 mg was employed.[3] The data was processed by applying a Fourier transform to the acquired free induction decay (FID).
Infrared (IR) Spectroscopy: IR spectra were obtained using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. A small amount of the liquid or solid sample was placed directly onto the ATR crystal. A background spectrum was recorded prior to the sample measurement. The resulting spectrum represents the molecular vibrations of the sample.
Synthetic Workflow
The synthesis of this compound is readily achieved from 3-(4-Chlorophenyl)propan-1-ol. This precursor can be synthesized from 4-chlorobenzene through a multi-step process. The logical workflow for this synthesis is depicted below.
Concluding Remarks
This guide provides a foundational spectroscopic comparison for researchers working with this compound. The presented data highlights the distinct spectral features that arise from the chemical transformations during its synthesis. While experimental IR and ¹³C NMR data for the final product were not available for this publication, the provided data for the starting materials and the ¹H NMR of the product offer valuable insights for reaction monitoring and product characterization. Further studies to obtain and analyze the complete spectroscopic profile of this compound are encouraged.
References
Safety Operating Guide
Navigating the Disposal of 1-(3-Bromopropyl)-4-chlorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Bromopropyl)-4-chlorobenzene, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure a compliant and safe laboratory environment.
Essential Safety and Physical Properties
Before handling this compound, it is crucial to be aware of its physical properties and inherent hazards. This information, summarized in the table below, should inform your risk assessment and handling procedures.
| Property | Value |
| Molecular Formula | C₉H₁₀BrCl |
| Molecular Weight | 233.53 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Primary Hazard Class | Irritant[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Due to its halogenated nature, it requires specific disposal pathways to prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
A fully buttoned laboratory coat
-
Consider a face shield if there is a risk of splashing.
2. Waste Segregation and Collection:
-
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [2]
-
Designate a specific, properly labeled waste container for halogenated organic compounds.
-
The container should be made of a chemically resistant material, such as glass or high-density polyethylene (HDPE).
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".[3]
3. Collecting the Waste:
-
Carefully transfer the this compound waste into the designated halogenated waste container.
-
If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.
-
Do not mix with other waste streams, particularly incompatible materials like strong oxidizing agents.
4. Rinsate Collection:
-
Any glassware or equipment that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol).
-
This rinsate must also be collected and added to the halogenated organic waste container. [1]
5. Container Management:
-
Keep the waste container securely closed when not in use to prevent the release of vapors.
-
Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the storage area is designated for hazardous waste.
6. Final Disposal:
-
The ultimate disposal of the collected hazardous waste must be conducted by a licensed professional waste disposal service or through your institution's Environmental Health and Safety (EHS) office.
-
Contact your EHS department to schedule a waste pickup and for specific institutional procedures.
-
Incineration at a licensed hazardous waste facility is a common and effective disposal method for halogenated organic compounds.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(3-Bromopropyl)-4-chlorobenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like 1-(3-Bromopropyl)-4-chlorobenzene. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans to mitigate risks and ensure a safe working environment.
Chemical Hazards: this compound is classified as an irritant and is harmful if swallowed. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
A thorough PPE plan is crucial to minimize exposure and prevent accidents. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Viton® gloves are recommended for handling halogenated aromatic compounds.[2] It is crucial to consult the glove manufacturer's resistance data for the specific chemical and expected contact duration. |
| Body Protection | Chemical-resistant lab coat or apron | Prevents skin contact which can lead to irritation.[2] |
| Respiratory Protection | Chemical fume hood | All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment, including glassware, transfer tools, and waste containers, inside the fume hood before commencing work.[2]
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
2. Handling:
-
Wear the complete set of recommended PPE at all times.
-
Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Keep the fume hood sash at the lowest practical height during the experiment.
3. Spill Management:
-
In case of a small spill within the fume hood, absorb the material with absorbent pads.
-
Place the used absorbent pads in a sealed, properly labeled plastic bag for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated organic waste, such as this compound and any solvents it is mixed with, must be collected separately from non-halogenated waste.[3][4]
-
Contaminated materials, including gloves, absorbent pads, and disposable labware, should also be treated as halogenated waste.
2. Waste Containers:
-
Use designated, clearly labeled, and leak-proof containers for halogenated waste.[3][5]
-
Keep waste containers closed at all times, except when adding waste.[3][5]
3. Glassware Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous halogenated waste.[2]
4. Final Disposal:
-
Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[3][6]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound from initial preparation to final waste disposal.
Caption: Procedural workflow for handling this compound.
References
- 1. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Calaméo - NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS [calameo.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. CAS 64473-35-4: this compound [cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



